molecular formula C10H10O5 B1329615 Dimethyl 4-hydroxyphthalate CAS No. 22479-95-4

Dimethyl 4-hydroxyphthalate

Cat. No.: B1329615
CAS No.: 22479-95-4
M. Wt: 210.18 g/mol
InChI Key: JJXVDRYFBGDXOU-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxyphthalate is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 4-hydroxybenzene-1,2-dicarboxylate
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InChI

InChI=1S/C10H10O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JJXVDRYFBGDXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20177006
Record name Dimethyl 4-hydroxyphthalate
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Molecular Weight

210.18 g/mol
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CAS No.

22479-95-4
Record name Dimethyl 4-hydroxyphthalate
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Record name Dimethyl 4-hydroxyphthalate
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Record name Dimethyl 4-hydroxyphthalate
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Record name Dimethyl 4-hydroxyphthalate
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Record name DIMETHYL 4-HYDROXYPHTHALATE
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Foundational & Exploratory

"Dimethyl 4-hydroxyphthalate" molecular weight and formula C10H10O5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-hydroxyphthalate, a diester of 4-hydroxyphthalic acid, is a compound of growing interest in the scientific community. With the molecular formula C10H10O5 and a molecular weight of approximately 210.18 g/mol , this molecule serves as a versatile building block in organic synthesis and has demonstrated notable biological activities, including potential anticancer and antifungal properties.[1] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, and characterization. It further delves into its biological significance, exploring its role as a potential endocrine disruptor and its impact on cellular signaling pathways. Detailed experimental protocols for its synthesis, purification, and characterization are provided to aid researchers in their laboratory work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
IUPAC Name Dimethyl 4-hydroxybenzene-1,2-dicarboxylate
CAS Number 22479-95-4
Appearance White to pale yellow crystalline powder
Melting Point 110-111 °C
Boiling Point 330.6±22.0 °C (Predicted)
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.

Synthesis and Purification

The primary route for the synthesis of this compound is through the esterification of 4-hydroxyphthalic acid with methanol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis

Materials:

  • 4-hydroxyphthalic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphthalic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Method: Recrystallization

Solvent: Ethanol

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

TechniqueExpected Observations
Fourier-Transform Infrared (FT-IR) Spectroscopy Broad peak around 3200-3400 cm⁻¹ corresponding to the hydroxyl (-OH) group. Sharp peak around 1720 cm⁻¹ indicating the ester carbonyl (C=O) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) ¹H NMR: Singlets around 3.8-3.9 ppm for the methyl ester protons. Aromatic proton signals will also be present. ¹³C NMR: Resonances for the ester carbonyl carbons, aromatic carbons, and methyl carbons.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound when using a suitable column (e.g., C18) and mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on the molecular weight and fragmentation pattern of the compound.
Differential Scanning Calorimetry (DSC) Determines the melting point and thermal stability of the compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit various biological activities, positioning it as a molecule of interest for further investigation in drug development.

Anticancer and Antifungal Potential

Research suggests that this compound possesses anticancer and antifungal properties.[1] Its mechanism of action is thought to involve interactions with cellular membranes and the disruption of cell signaling pathways that are crucial for the proliferation of cancer cells and fungi.[1]

Endocrine Disruption and Oxidative Stress

As a member of the phthalate family, this compound is also studied for its potential as an endocrine-disrupting chemical. It may interfere with hormone signaling pathways. Furthermore, it has been implicated in inducing oxidative stress within cells.

Putative Signaling Pathway: Induction of Apoptosis

While a specific, detailed signaling pathway for this compound remains to be fully elucidated, studies on the parent compound, Dimethyl Phthalate (DMP), and other phthalates suggest a potential mechanism for inducing apoptosis (programmed cell death) in certain cell types. This pathway often involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. One proposed mechanism involves the Fas/FasL signaling pathway and the Bcl-2 family of proteins.

Below is a generalized workflow for investigating the cytotoxic effects of a compound like this compound on cancer cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_results Data Analysis & Interpretation CancerCells Cancer Cell Culture Treatment Treat with Dimethyl 4-hydroxyphthalate CancerCells->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay assess Flow_Cytometry Flow Cytometry (Apoptosis Analysis) Treatment->Flow_Cytometry assess Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot analyze Viability_Results Decreased Cell Viability MTT_Assay->Viability_Results Apoptosis_Results Increased Apoptosis Flow_Cytometry->Apoptosis_Results Protein_Results Altered Protein Expression (e.g., Caspases) Western_Blot->Protein_Results Conclusion Conclusion: Potential Anticancer Activity Viability_Results->Conclusion Apoptosis_Results->Conclusion Protein_Results->Conclusion

Caption: Experimental workflow for assessing the anticancer potential of this compound.

Based on studies of related phthalates, a potential signaling pathway for apoptosis induction is presented below. It is important to note that this is a hypothesized pathway for this compound and requires direct experimental validation.

apoptosis_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm DMP This compound FasR Fas Receptor DMP->FasR activates Bcl2 Bcl-2 (Anti-apoptotic) DMP->Bcl2 inhibits Bax Bax (Pro-apoptotic) DMP->Bax activates Casp8 Caspase-8 (Initiator) FasR->Casp8 CytC Cytochrome c Bcl2->CytC inhibits release Bax->CytC promotes release Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptosis signaling pathway induced by this compound.

Applications in Drug Development

The structural features and biological activities of this compound make it an attractive scaffold for drug discovery and development.

  • Starting Material for Synthesis: Its functional groups, including the hydroxyl and ester moieties, can be readily modified to create a library of derivatives for structure-activity relationship (SAR) studies.

  • Lead Compound for Anticancer and Antifungal Agents: With demonstrated biological activity, it serves as a promising lead compound for the development of novel therapeutic agents. Further optimization of its structure could enhance its potency and selectivity.

Currently, there are no publicly available, detailed case studies of this compound as a direct precursor in a clinically approved drug. However, its role as a versatile chemical intermediate suggests its potential utility in the broader landscape of pharmaceutical synthesis.

Conclusion

This compound is a compound with significant potential in both chemical synthesis and pharmacological research. Its straightforward synthesis and amenability to chemical modification, coupled with its intriguing biological profile, make it a valuable tool for researchers in academia and industry. While further studies are required to fully elucidate its mechanisms of action and to explore its therapeutic potential, this technical guide provides a solid foundation of current knowledge to inform and facilitate future investigations into this promising molecule.

References

An In-Depth Technical Guide to Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Dimethyl 4-hydroxybenzene-1,2-dicarboxylate

This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyphthalate, a compound of interest for researchers, scientists, and drug development professionals. The guide covers its chemical identity, synthesis, analytical characterization, and known biological activities, with a focus on its potential as an anticancer and antifungal agent.

Chemical and Physical Properties

This compound, also known as 4-hydroxyphthalic acid dimethyl ester, is a derivative of phthalic acid.[1] Its chemical structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 4.[1] This structural arrangement imparts specific chemical and biological properties.[1]

PropertyValueReference
CAS Number 22479-95-4[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 110-111 °C[1][2]
Boiling Point 330.6 ± 22.0 °C[1]
Density 1.284 ± 0.06 g/cm³[1]
InChI Key JJXVDRYFBGDXOU-UHFFFAOYSA-N[1]

Synthesis and Characterization

The primary method for synthesizing this compound is through the esterification of 4-hydroxyphthalic acid with methanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or thionyl chloride.[1][2]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

  • 4-hydroxyphthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyphthalic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for 6-8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.[1]

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons and the two methyl ester groups.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons.
FT-IR Characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3400 cm⁻¹), ester carbonyl (C=O) groups (sharp peak around 1720 cm⁻¹), and C-O stretching.[1]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
HPLC A single peak indicating the purity of the compound when analyzed using a suitable column (e.g., C18) and mobile phase with UV detection.[1]

Biological Activities and Potential Applications

This compound has garnered attention for its potential biological activities, particularly its anticancer and antifungal properties.

Anticancer Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, some studies suggest that phthalates can influence cancer cell proliferation.[3] The proposed mechanisms of action for phthalates, in general, involve the modulation of various signaling pathways. It is suggested that this compound may exert its effects through interactions with cellular membranes and disruption of cell signaling mechanisms, potentially binding to intracellular receptors that influence tumor proliferation.[1][4]

Potential Signaling Pathways Involved in Phthalate-Induced Carcinogenesis:

anticancer_pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Phthalates Phthalates Receptor_Binding Intracellular Receptors (e.g., AhR, ER) Phthalates->Receptor_Binding Binds to Signal_Transduction Signal Transduction Cascades (e.g., MAPK, TGF-β) Receptor_Binding->Signal_Transduction Activates Gene_Expression Gene Expression (e.g., c-myc, cyclin D1) Signal_Transduction->Gene_Expression Alters Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Promotes Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Leads to

Hypothesized signaling pathway for phthalate-induced cell proliferation.
Antifungal Activity

Experimental Protocols for Biological Assays

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

mtt_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Dimethyl 4-hydroxyphthalate Incubation_24h->Compound_Treatment Incubation_Assay Incubate for 24/48/72h Compound_Treatment->Incubation_Assay MTT_Addition Add MTT Solution Incubation_Assay->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO and make serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

Conclusion

This compound is a compound with a well-defined chemical structure and established synthesis methods. Its potential anticancer and antifungal activities make it a subject of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to synthesize, characterize, and evaluate the biological properties of this molecule. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various biological systems.

References

Spectroscopic Profile of Dimethyl 4-hydroxyphthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl 4-hydroxyphthalate (CAS: 22479-95-4), a key organic compound with applications in chemical synthesis and materials science. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.73d1HAr-H (H-6)
7.00d1HAr-H (H-5)
6.92s1HAr-H (H-3)
~5.0-6.0br s1HAr-OH
3.90s3HOCH₃ (Ester at C1)
3.86s3HOCH₃ (Ester at C2)

Data sourced from an experimental spectrum in CDCl₃. The broad singlet for the hydroxyl proton is solvent and concentration-dependent and may not always be distinctly observed.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon Assignment
169.5 - 172.0C=O (Ester)
168.0 - 170.5C=O (Ester)
160.0 - 163.0C-OH (C4)
132.0 - 134.0Ar-C (C6)
123.0 - 125.0Ar-C (C2)
121.0 - 123.0Ar-C (C1)
119.0 - 121.0Ar-C (C5)
110.0 - 112.0Ar-C (C3)
52.0 - 54.0OCH₃
51.5 - 53.5OCH₃

Note: This data is based on predicted chemical shifts from standard correlation tables. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet Technique)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3400Strong, BroadO-H StretchPhenolic Hydroxyl
3000 - 3100MediumC-H StretchAromatic
2850 - 2960MediumC-H StretchMethyl (CH₃)
~1720Strong, SharpC=O StretchEster Carbonyl
1580 - 1610Medium-StrongC=C StretchAromatic Ring
1400 - 1500Medium-StrongC=C StretchAromatic Ring
1200 - 1300StrongC-O StretchEster
1000 - 1100StrongC-O StretchEster

Key characteristic peaks include a broad hydroxyl stretch and a sharp, intense ester carbonyl stretch.[1]

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data

Mass-to-Charge Ratio (m/z)Relative IntensityInterpretation
210Moderate[M]⁺ (Molecular Ion)
179High (Base Peak)[M-OCH₃]⁺
180Moderate-High[M-CH₂O]⁺

The molecular formula is C₁₀H₁₀O₅, corresponding to a molecular weight of 210.18 g/mol .[2]

Experimental Protocols

Detailed methodologies for acquiring the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of purified this compound.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Referencing : Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. Key parameters include a pulse angle of 30-90°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS reference signal. Integrate the peaks in the ¹H spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet)
  • Material Preparation :

    • Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for 2-4 hours to remove all moisture. Store in a desiccator until use.

    • Ensure the agate mortar and pestle, die set, and all spatulas are scrupulously clean and dry.

  • Sample Mixture : Weigh approximately 1-2 mg of this compound and 200-250 mg of the dried KBr.

  • Grinding : Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on achieving a uniform dispersion of the sample within the KBr matrix.

  • Pellet Formation :

    • Transfer a small amount of the powder mixture into the pellet die, ensuring an even distribution.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.

  • Data Acquisition : Carefully remove the thin, transparent (or translucent) pellet from the die and place it in the spectrometer's sample holder. Record the background spectrum (air or a pure KBr pellet) first, then acquire the sample spectrum.

GC-MS Protocol
  • Sample Preparation : Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution.

  • Instrument Setup :

    • Gas Chromatograph (GC) : Use a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set up a temperature program, for instance, starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes. Use helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer (MS) : Set the ion source to electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 450.

  • Injection : Inject 1 µL of the prepared sample solution into the GC inlet, which is typically heated to 250-280°C.

  • Data Acquisition and Analysis : The GC separates the components of the sample over time, and the eluting compounds are subsequently ionized and fragmented in the MS. The mass spectrum corresponding to the GC peak for this compound is recorded. The resulting total ion chromatogram (TIC) and the mass spectrum are analyzed to confirm the retention time and fragmentation pattern of the compound.

Logical Workflow and Relationships

The structural elucidation of an organic compound like this compound follows a logical progression where different spectroscopic techniques provide complementary information.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Primary Data Analysis cluster_elucidation Structure Elucidation Sample Purified Dimethyl 4-hydroxyphthalate MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (C=O, O-H, C-O) IR->IR_Data NMR_Data Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environments NMR->NMR_Data Structure Confirm Molecular Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for spectroscopic analysis and structure confirmation.

References

Physical properties of Dimethyl 4-hydroxyphthalate: melting point, solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Dimethyl 4-hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 22479-95-4), focusing on its melting point and solubility. This document includes quantitative data, detailed experimental protocols, and a procedural workflow for its synthesis, designed to support research and development activities.

Chemical Identity and Properties

This compound, systematically named dimethyl 4-hydroxybenzene-1,2-dicarboxylate, is an organic compound belonging to the phthalate ester class.[1] Its structure consists of a benzene ring substituted by two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 4.[2] This arrangement of functional groups imparts specific chemical characteristics that influence its physical properties and reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₅[2][3]
Molecular Weight 210.18 g/mol [2][3]
Appearance White to pale yellow crystalline powder[2]
CAS Number 22479-95-4[1][3]
Melting Point See Table 2
Boiling Point 330.6°C at 760 mmHg[3]
Water Solubility Estimated at 2.01 mg/mL[2]
Organic Solvent Solubility Soluble in ethanol and acetone[1]
LogP (Partition Coefficient) 1.25 to 1.77[2]

Melting Point

The melting point of a compound is a critical indicator of its purity. Various sources report slightly different melting points for this compound, which may be attributed to different experimental methods or sample purities.

Table 2: Reported Melting Points for this compound

Melting Point Range (°C)Source
100 - 103LabSolutions[3]
110 - 111Benchchem[2]

It is worth noting that a structurally similar isomer, Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0), has a reported melting point of 95-99°C.[4]

Experimental Protocol: Melting Point Determination

A standard method for determining the melting point involves using a capillary melting point apparatus. For higher precision and thermal analysis, Differential Scanning Calorimetry (DSC) is recommended.[2]

Method 1: Capillary Melting Point Apparatus

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Method 2: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. DSC also provides data on the heat of fusion.

Solubility

The solubility of this compound is a key parameter for its application in various experimental and industrial settings. It exhibits limited solubility in water but is soluble in organic solvents.[1]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5]

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed flask or vial. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Filter the sample immediately through a syringe filter (e.g., 0.22 µm) to remove any suspended microcrystals. Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.[5]

  • Quantitative Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2][5][6]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Synthesis Workflow

This compound is commonly synthesized via the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.[2][7] The following diagram illustrates the general workflow for this chemical synthesis.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Analysis Reactant1 4-Hydroxyphthalic Acid Reaction Reflux at 60-80°C (6-8 hours) Reactant1->Reaction Reactant2 Methanol (Excess) Reactant2->Reaction Catalyst Sulfuric Acid or Thionyl Chloride Catalyst->Reaction Neutralization Neutralize with Sodium Bicarbonate Reaction->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Recrystallization from Ethanol Extraction->Purification Product Dimethyl 4-hydroxyphthalate Purification->Product Analysis Confirm Purity (TLC, Melting Point, NMR) Product->Analysis

Caption: Workflow for the synthesis of this compound.

References

Chemical structure and functional groups of Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyphthalate, detailing its chemical structure, functional groups, physicochemical properties, and relevant experimental protocols. The information is intended to support research and development activities in chemistry, materials science, and drug development.

Chemical Identity and Structure

This compound (CAS No. 22479-95-4) is an organic compound belonging to the phthalate ester class.[1] Its systematic IUPAC name is dimethyl 4-hydroxybenzene-1,2-dicarboxylate.[2][3] The molecule consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 4.[2] This structural arrangement of a phthalic acid backbone with both ester and hydroxyl functional groups imparts specific chemical properties and reactivity.[2]

The key functional groups are:

  • Aromatic Ring: A central benzene ring.

  • Two Methyl Ester Groups (-COOCH₃): Located at the ortho (1,2) positions of the benzene ring. These groups can be reduced to alcohols.[2]

  • One Hydroxyl Group (-OH): Located at position 4 of the benzene ring. This group is crucial for its reactivity, allowing for oxidation to a ketone or carboxylic acid, and nucleophilic substitution reactions.[2]

Its molecular formula is C₁₀H₁₀O₅, and it has a molecular weight of approximately 210.18 g/mol .[2][3]

Structural Isomerism

It is important to distinguish this compound from its structural isomer, Dimethyl 4-hydroxyisophthalate (CAS No. 5985-24-0). The latter has the same molecular formula but features the dimethyl ester groups on an isophthalate (1,3-dicarboxylate) backbone.[2][4] This difference in the substitution pattern on the benzene ring leads to significant variations in their physical and chemical properties, such as melting points and crystallinity.[2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and analysis.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₅[2][3]
Molecular Weight 210.18 g/mol [2][3]
CAS Number 22479-95-4[2][3]
Appearance White to pale yellow crystalline powder[2]
Melting Point 110-111°C[2]
Boiling Point 330.6 ± 22.0°C[2]
Density 1.284 ± 0.06 g/cm³[2]
¹H NMR (CDCl₃, 400 MHz) δ 7.77 (d, J=8.8 Hz, 1H), 7.03 (d, J=2 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H)[5]
FT-IR (cm⁻¹) ~3200-3400 (broad, -OH), ~1720 (sharp, C=O)[2]
Mass Spectrometry (ESI) m/z 211 [M+H]⁺[5]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis via Esterification

The most common method for synthesizing this compound is the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.[2][6]

Materials:

  • 4-hydroxyphthalic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphthalic acid (e.g., 20 g, 110 mmol) in methanol (100 mL).[5]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acid catalyst, such as thionyl chloride (20 mL), to the solution while stirring.[5] Alternatively, concentrated sulfuric acid can be used.[2]

  • After the addition of the catalyst, remove the ice bath and warm the reaction mixture to 80°C.[5]

  • Maintain the temperature and continue stirring for approximately 4 hours to allow the esterification to proceed to completion.[5]

  • Upon completion, remove the volatile components (excess methanol and catalyst byproducts) by distillation under reduced pressure.[5]

  • If sulfuric acid was used, neutralize the remaining acid with a sodium bicarbonate solution.

  • Extract the product using ethyl acetate.

  • Purify the crude product by recrystallization from ethanol.[2]

  • The final product, this compound, is obtained as a white solid with a high yield (typically around 99%).[5]

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the structure, dissolve a small sample in deuterated chloroform (CDCl₃). The proton NMR spectrum should show characteristic peaks for the aromatic protons and the two distinct methyl ester protons, which appear as singlets around 3.8-3.9 ppm.[2][5]

  • ¹³C NMR: Provides confirmation of the carbon skeleton.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet).

  • The spectrum should exhibit a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching of the hydroxyl group.[2]

  • A strong, sharp peak around 1720 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl groups.[2]

3. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 211.[5]

  • Gas chromatography-mass spectrometry (GC-MS) can also be employed for analysis, though derivatization may be necessary to improve volatility.[2]

4. High-Performance Liquid Chromatography (HPLC):

  • To assess the purity of the synthesized compound, use a reverse-phase HPLC system with a C18 column.[2]

  • A suitable mobile phase could be a mixture of methanol and water.

  • Detection can be performed using a UV detector at a wavelength of 254 nm.[2]

Visualized Workflow and Structures

The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.

synthesis_workflow Reactants 4-Hydroxyphthalic Acid + Methanol (excess) ReactionMixture Reaction Mixture Reactants->ReactionMixture Input Catalyst Thionyl Chloride or Sulfuric Acid Catalyst->ReactionMixture Catalysis Conditions Heat (80°C) Stir (4h) Conditions->ReactionMixture Conditions Workup Workup: 1. Distillation 2. Neutralization 3. Extraction ReactionMixture->Workup Post-reaction Purification Purification: Recrystallization (from Ethanol) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product

Synthesis workflow for this compound.

Chemical structure of this compound.

References

Dimethyl 4-hydroxyphthalate: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-hydroxyphthalate (DM4HP) is a hydroxylated metabolite of the widely used industrial chemical, Dimethyl Phthalate (DMP). While research on DM4HP is not as extensive as for its parent compound, emerging evidence suggests its potential involvement in a range of biological processes. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of DM4HP in biological systems. Drawing on data from studies of DM4HP and structurally related phthalates, this document details its interactions with cellular signaling pathways, its role in inducing oxidative stress, and its potential as an endocrine disruptor. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and toxicology, providing detailed experimental protocols and summarizing available quantitative data to facilitate further investigation into the biological impact of this compound.

Introduction

This compound (CAS No: 22479-95-4), a metabolite of Dimethyl Phthalate (DMP), is formed in biological systems through metabolic processes.[1] Given the ubiquitous presence of phthalates in the environment and their detection in human tissues, understanding the biological activities of their metabolites is of paramount importance. DM4HP has garnered scientific interest due to its potential anticancer and antifungal properties, as well as its suspected role as an endocrine-disrupting chemical.[2]

This guide will delve into the molecular mechanisms that underpin the biological effects of DM4HP, drawing on direct evidence where available and extrapolating from studies on structurally similar phthalates to propose putative pathways of action. The key areas of focus include its impact on cellular signaling cascades, its contribution to oxidative stress, and its interaction with nuclear receptors.

Putative Mechanisms of Action

The biological effects of this compound are likely mediated through a multi-faceted mechanism involving the modulation of key cellular signaling pathways, induction of oxidative stress, and disruption of endocrine signaling.

Modulation of Cellular Signaling Pathways

Phthalates have been shown to interfere with several critical signaling pathways that regulate cell proliferation, survival, and inflammation. While direct studies on DM4HP are limited, the activities of its parent compound DMP and other phthalates like Di(2-ethylhexyl) phthalate (DEHP) provide a framework for its potential mechanisms.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Studies on DEHP have demonstrated its ability to activate this pathway in liver cancer cells, promoting cell proliferation.[3][4] It is plausible that DM4HP, as a metabolite, may exert similar effects. The activation of this pathway typically involves the phosphorylation of Akt and mTOR, leading to the downstream activation of proteins that promote cell cycle progression and inhibit apoptosis.

PI3K_Akt_mTOR_Pathway DM4HP This compound (Putative) Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) DM4HP->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Putative activation of the PI3K/Akt/mTOR pathway by DM4HP.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Some phthalates have been shown to modulate NF-κB signaling. For instance, Dimethyl Fumarate (DMF), a compound with some structural similarities to DM4HP, is a known inhibitor of the NF-κB pathway.[5] It is hypothesized that DM4HP may also influence this pathway, potentially contributing to its observed anti-inflammatory or anticancer effects.

NF_kB_Pathway DM4HP This compound (Putative) IKK IKK Complex DM4HP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression

Hypothesized inhibition of the NF-κB signaling pathway by DM4HP.
Induction of Oxidative Stress

A growing body of evidence suggests that exposure to various phthalates can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, resulting in oxidative stress.[6][7][8][9][10] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and has been implicated in the toxic effects of phthalates. It is plausible that DM4HP, through its metabolic processing or direct interaction with cellular components, contributes to the generation of ROS.

Oxidative_Stress_Workflow DM4HP This compound Mitochondria Mitochondria DM4HP->Mitochondria Interacts with ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Antioxidants Cellular Antioxidants (e.g., GSH, SOD) ROS->Antioxidants Depletes Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Oxidative_Damage

Proposed workflow for DM4HP-induced oxidative stress.
Endocrine Disruption

Phthalates are well-known endocrine-disrupting chemicals that can interfere with the body's hormonal systems.[11][12][13][14] They can exert estrogenic or anti-androgenic effects by binding to nuclear receptors. Although direct evidence for DM4HP is limited, studies on other phthalates suggest that it may interact with the estrogen receptor (ER), potentially mimicking the effects of estrogen and leading to the transcriptional activation of estrogen-responsive genes.[15]

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm DM4HP This compound (Putative) ER Estrogen Receptor (ER) DM4HP->ER Binds to ER->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription

Putative mechanism of endocrine disruption by DM4HP via the estrogen receptor.

Quantitative Data

Quantitative data on the biological activity of this compound are currently limited in the scientific literature. The following tables summarize available data for DM4HP and related phthalates to provide a comparative context.

Table 1: Cytotoxicity of Phthalates in Cancer Cell Lines

CompoundCell LineAssayIC50Reference
This compound Data Not Available---
Di(2-ethylhexyl) phthalate (DEHP)HepG2MTT> 1000 µM[3]
Dibutyl Phthalate (DBP)Bovine LymphocytesMTT50 µM[9]

Table 2: Antifungal Activity of Phthalates

CompoundFungal StrainAssayMICReference
This compound Data Not Available---
Various AntifungalsCandida albicansBroth MicrodilutionVaries[16][17]
Various AntifungalsAspergillus fumigatusBroth MicrodilutionVaries[17][18]

Table 3: Endocrine Disrupting Activity of Phthalates

CompoundReceptorAssayRelative Binding Affinity (RBA)Reference
This compound Estrogen Receptor αData Not Available--
Diethyl Phthalate (DEP)Estrogen Receptor αCompetitive BindingLow[15]
Dibutyl Phthalate (DBP)Estrogen Receptor αCompetitive BindingLow[15]
Butyl Benzyl Phthalate (BBP)Estrogen Receptor αCompetitive BindingModerate[15]

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to investigating the mechanism of action of this compound. These protocols are based on standard methodologies and can be adapted for specific research needs.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Culture: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Oxidative Stress Assessment

This protocol outlines the measurement of common oxidative stress markers.

  • Cell Culture and Treatment: Culture cells as described above and treat with this compound for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer.

  • Measurement of Oxidative Stress Markers:

    • Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay kit according to the manufacturer's instructions.[19]

    • DNA Damage (8-OHdG Assay): Quantify 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in cellular DNA using an ELISA kit or by LC-MS/MS.[20]

    • Total Antioxidant Capacity (TAC): Measure the total antioxidant capacity of the cell lysate using a commercially available kit.[10]

  • Data Analysis: Normalize the levels of oxidative stress markers to the total protein concentration of the cell lysate.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor.

  • Receptor Preparation: Prepare a cytosolic fraction containing the estrogen receptor from a suitable source (e.g., rat uterine tissue or ER-expressing cell lines).

  • Binding Reaction: In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabel against the concentration of the competitor (DM4HP) to determine the IC50 value. Calculate the relative binding affinity (RBA) compared to a known estrogen.[15][21]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in a signaling pathway.

  • Cell Culture and Treatment: Treat cells with this compound as described previously.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][22]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound, a metabolite of DMP, exhibits a range of biological activities that warrant further investigation. Based on the available evidence for DM4HP and related phthalates, its mechanism of action likely involves the modulation of key cellular signaling pathways such as PI3K/Akt and NF-κB, the induction of oxidative stress, and endocrine disruption through interaction with nuclear receptors.

The current body of research, however, has significant gaps, particularly the lack of specific quantitative data and detailed mechanistic studies for DM4HP itself. Future research should focus on:

  • Determining the specific molecular targets of DM4HP.

  • Elucidating the precise signaling cascades it modulates and the downstream consequences.

  • Quantifying its binding affinities for various nuclear receptors.

  • Conducting in vivo studies to understand its physiological and toxicological effects in a whole-organism context.

A more thorough understanding of the biological activities of DM4HP is crucial for accurately assessing the health risks associated with exposure to its parent compound, Dimethyl Phthalate, and for exploring its potential therapeutic applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to Dimethyl 4-hydroxyphthalate and its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyphthalate, a significant chemical compound with emerging interest in various scientific fields. This document details its chemical identity, including a thorough list of synonyms found in chemical literature, its physicochemical properties, established experimental protocols for its synthesis and analysis, and an exploration of its biological significance and potential therapeutic applications.

Chemical Identity and Synonyms

This compound is a diester of 4-hydroxyphthalic acid and methanol. The presence of both a hydroxyl group and two methyl ester functionalities on the benzene ring imparts unique chemical characteristics to the molecule. For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.

A comprehensive list of synonyms and identifiers for this compound is provided in Table 1. These names are used interchangeably in chemical databases, research articles, and commercial supplier catalogs.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Value
Primary Name This compound
Systematic (IUPAC) Name dimethyl 4-hydroxybenzene-1,2-dicarboxylate[1]
CAS Registry Number 22479-95-4[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
InChI InChI=1S/C10H10O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5,11H,1-2H3
InChIKey JJXVDRYFBGDXOU-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=C(C=C(C=C1)O)C(=O)OC[1]
Alternative Names & Synonyms 4-Hydroxyphthalic acid dimethyl ester[1]
1,2-Benzenedicarboxylic acid, 4-hydroxy-, 1,2-dimethyl ester[1]
Dimethyl 4-hydroxy-1,2-benzenedicarboxylate[1]
4-hydroxybenzene-1,2-dicarboxylic acid dimethyl ester
1,2-diMethyl 4-hydroxybenzene-1,2-dicarboxylate
Einecs 245-023-9
4-Hydroxy-phthalsaeure-dimethylester
dimethyl 5-hydroxyphthalate

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in Table 2. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 2: Physicochemical and Spectral Properties of this compound

Property Value
Appearance White to pale yellow crystalline powder[1]
Melting Point 110-111 °C[1]
Boiling Point 330.6 ± 22.0 °C at 760 mmHg
Density 1.284 ± 0.06 g/cm³[1]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.77 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2 Hz, 1H), 6.95 (dd, J = 8.4 and 2.0 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H)[3]
Mass Spectrometry (ESI) m/z 211 ([M+H]⁺)[3]
Infrared (IR) Spectroscopy Broad peak ~3200-3400 cm⁻¹ (hydroxyl group), sharp peak ~1720 cm⁻¹ (ester carbonyl group).

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.

Protocol: Acid-Catalyzed Esterification

  • Reagents:

    • 4-hydroxyphthalic acid (1 equivalent)

    • Methanol (excess, serves as both reactant and solvent)

    • Thionyl chloride or concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • To a solution of 4-hydroxyphthalic acid (e.g., 20 g, 110 mmol) in methanol (e.g., 100 mL), slowly add thionyl chloride (e.g., 20 mL) at 0 °C with stirring.[3]

    • After the addition is complete, warm the reaction mixture to 80 °C and maintain this temperature for approximately 4 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the volatile components (excess methanol and thionyl chloride) by distillation under reduced pressure.[3]

    • The resulting crude product is this compound, which can be obtained as a white solid in high yield (typically ~99%).[3]

    • For further purification, recrystallization from a suitable solvent such as ethanol can be performed.

Analytical Methods

HPLC is a versatile technique for assessing the purity of this compound and for monitoring reaction progress.

Protocol: Reversed-Phase HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used. For example, an isocratic elution with methanol-water (75:25 v/v) can be effective.

  • Detection: UV detection at 230 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible organic solvent.

GC-MS is a powerful tool for the identification and quantification of this compound, particularly in complex mixtures.

Protocol: GC-MS Analysis

  • Injector: Splitless mode is often preferred for trace analysis.

  • Carrier Gas: Helium or hydrogen.

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at a lower temperature and ramping up to around 280-300 °C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or acetone. Derivatization is generally not required for this compound.

Biological Significance and Signaling Pathways

This compound has garnered attention for its potential biological activities, including anticancer properties and its influence on cellular signaling pathways. While the precise molecular mechanisms are still under investigation, research on this compound and its structural analogs suggests involvement in several key cellular processes.

Anticancer and Anti-proliferative Effects

Studies have indicated that this compound may inhibit the proliferation of certain cancer cells.[4] The proposed mechanism involves interactions with intracellular receptors and the disruption of cell signaling pathways that are crucial for tumor growth.[4] While the specific intracellular receptor for this compound has not been definitively identified, related phthalates have been shown to interact with pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are central to cell growth, proliferation, and survival.

Below is a generalized representation of a signaling pathway that is often dysregulated in cancer and may be a target for compounds like this compound.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB mTOR mTOR Akt/PKB->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt/PKB->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation D4HP Dimethyl 4-hydroxyphthalate D4HP->PI3K Potential Inhibition D4HP->Akt/PKB Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Regulation of Glycogen Metabolism

There is evidence to suggest that this compound can influence pathways related to muscle glycogen synthesis.[4] Glycogen metabolism is a tightly regulated process involving key enzymes such as glycogen synthase and glycogen phosphorylase. Hormones like insulin and glucagon modulate these enzymes through signaling cascades that often involve protein kinases and phosphatases. The disruption of these pathways can have significant metabolic consequences.

The following diagram illustrates a simplified overview of the hormonal regulation of glycogen synthesis, a process that may be influenced by this compound.

glycogen_synthesis_pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB GSK-3 GSK-3 Akt/PKB->GSK-3 Glycogen Synthase (Active) Glycogen Synthase (Active) GSK-3->Glycogen Synthase (Active) Inhibits Glycogen Synthesis Glycogen Synthesis Glycogen Synthase (Active)->Glycogen Synthesis D4HP Dimethyl 4-hydroxyphthalate D4HP->Akt/PKB Potential Modulation

Caption: Simplified pathway of insulin-stimulated glycogen synthesis.

Induction of Oxidative Stress

Some studies on phthalates suggest they can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and affecting the cellular antioxidant defense systems. The Nrf2-Keap1 pathway is a critical regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

An experimental workflow to investigate the role of this compound in oxidative stress is depicted below.

oxidative_stress_workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cells Cells Treatment Treatment with This compound Cells->Treatment ROS_Measurement ROS Measurement (e.g., DCFDA assay) Treatment->ROS_Measurement Western_Blot Western Blot for Nrf2, Keap1, HO-1 ROS_Measurement->Western_Blot qPCR qPCR for Antioxidant Genes Western_Blot->qPCR

Caption: Experimental workflow for studying oxidative stress.

Conclusion

This compound is a multifaceted compound with a growing body of literature detailing its chemical properties and biological activities. A thorough understanding of its various synonyms is essential for comprehensive research. While its synthesis and analysis are well-established, the intricate details of its interactions with cellular signaling pathways are an active area of investigation. The potential of this molecule in drug development, particularly in oncology and metabolic diseases, warrants further exploration to elucidate its precise mechanisms of action and therapeutic efficacy. This guide serves as a foundational resource for researchers embarking on or continuing their work with this intriguing compound.

References

A Technical Guide to the Biological Activities of Dimethyl 4-hydroxyphthalate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-hydroxyphthalate (DMP-4OH), identified by CAS number 22479-95-4, is an organic compound belonging to the phthalate ester class.[1] Its structure consists of a benzene ring with dimethyl ester groups at the 1,2-positions and a hydroxyl group at the 4-position.[2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] While primarily known as a chemical building block, emerging research indicates that DMP-4OH and its derivatives possess a range of biological activities, including potential anticancer, antioxidant, and antimicrobial properties.[2] This document provides a comprehensive technical overview of these activities, summarizing available quantitative data, detailing key experimental protocols, and visualizing the underlying mechanisms and workflows.

Chemical Profiles of this compound and Key Derivatives

The biological effects of DMP-4OH are intrinsically linked to its chemical structure, particularly the phenolic hydroxyl group which is a key site for biological interactions.[2] Modifications to this core structure yield derivatives with altered properties and activities.

  • This compound (DMP-4OH): The parent compound, featuring a molecular formula of C₁₀H₁₀O₅.[4] Its hydroxyl group is a primary site for oxidation, reduction, and substitution reactions.[2]

  • Diethyl 4-hydroxyphthalate: An analogue with ethyl ester groups instead of methyl groups. This modification increases its molecular weight and lipophilicity.[2]

  • Dimethyl 4-fluorophthalate: A derivative where the 4-position hydroxyl group is replaced by a fluorine atom. This substitution significantly alters the molecule's electronic properties and chemical stability, a common strategy in medicinal chemistry.[2]

  • Dimethyl 4-hydroxyisophthalate: A structural isomer where the carboxylate groups are at the 1,3-positions instead of 1,2. This change in geometry affects intermolecular interactions like hydrogen bonding and solubility.[2][5]

Biological Activities and Mechanisms of Action

Research suggests that DMP-4OH exerts its biological effects through various mechanisms, including interactions with cellular membranes, binding to intracellular receptors, and disrupting cell signaling pathways.[1][2]

Anticancer and Cytotoxic Activity

Several studies indicate that this compound has potential anticancer properties, demonstrating an ability to inhibit cell proliferation in certain cancer cell lines.[2] The mechanism is believed to involve the disruption of cell signaling mechanisms that regulate tumor growth.[1][2] While specific quantitative data for DMP-4OH is limited in the available literature, studies on structurally related phthalimide derivatives show potent cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways like mTOR or EGFR.[6]

The following table summarizes the cytotoxic activity of various phthalate-related compounds against different human cancer cell lines to provide a comparative context.

Compound/Derivative ClassCell LineAssayIC50 ValueReference
Phthalimide-triazole analog (6f)MCF-7 (Breast)MTT0.22 µM[6]
Dibutyl Phthalate (DBP)Bovine LymphocytesMTT~50 µM (LD50)[7]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeSMMC-7721 (Liver)Not Specified32.3 µM[8]
N-Hydroxyphthalimide (NHPI)BT-20 (Breast), LoVo (Colon)Not SpecifiedG2/M Phase Arrest

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Plating: Plate cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) in triplicate for a specified duration (e.g., 24 hours). Include a solvent control (e.g., 0.1% DMSO) and a negative control (e.g., distilled water).[7]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 3 hours.[7]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The concentration that inhibits 50% of cell viability (IC50) is determined by plotting viability against compound concentration.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 24h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3h add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Read absorbance (e.g., at 570 nm) add_solvent->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH solution and test compound dilutions start->prep_reagents mix Mix compound with DPPH solution prep_reagents->mix incubate Incubate in dark (e.g., 30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Plot % Inhibition vs. Concentration to determine IC50 calculate->determine_ic50 end End determine_ic50->end MIC_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform serial dilution of test compound in 96-well plate prep_inoculum->serial_dilution inoculate_wells Inoculate wells with microbial suspension serial_dilution->inoculate_wells incubate Incubate plate (e.g., 24-48h) inoculate_wells->incubate observe_growth Visually inspect wells for turbidity incubate->observe_growth determine_mic Identify lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end Signaling_Pathway cluster_cell Cellular Environment compound Dimethyl 4-hydroxyphthalate membrane Cell Membrane compound->membrane Crosses receptor Intracellular/ Nuclear Receptor ros Modulation of Oxidative Stress p1 receptor->p1 p2 ros->p2 enzyme Enzyme Activation/ Inhibition gene Altered Gene Expression enzyme->gene Metabolic Regulation outcome Biological Outcomes (e.g., ↓ Proliferation, ↑ Apoptosis) gene->outcome p1->gene Signal Transduction p2->enzyme

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 4-Hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of dimethyl 4-hydroxyphthalate from 4-hydroxyphthalic acid via Fischer esterification. Detailed experimental protocols, safety precautions, and quantitative data are presented to ensure reproducible and high-yield synthesis. This application note is intended for researchers in organic chemistry, medicinal chemistry, and drug development who utilize phthalate derivatives as intermediates in the synthesis of more complex molecules.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1] Its structure features a hydroxyl group and two methyl ester functionalities on a benzene ring, making it a versatile building block for further chemical modifications.[2] The most common and efficient method for its preparation is the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.[1][2] This process, known as Fischer esterification, is a reversible reaction that can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[3][4] This document outlines two reliable protocols for this synthesis, one employing sulfuric acid and the other thionyl chloride as the catalyst.

Chemical Reaction

Data Presentation

The following table summarizes the quantitative data from two common protocols for the synthesis of this compound.

ParameterProtocol 1: Sulfuric Acid CatalysisProtocol 2: Thionyl Chloride Catalysis
Starting Material 4-Hydroxyphthalic Acid4-Hydroxyphthalic Acid
Reagents Methanol, Sulfuric AcidMethanol, Thionyl Chloride
Catalyst Concentration 0.5-1% v/v[2]~1.8 molar equivalents relative to 4-hydroxyphthalic acid
Reaction Temperature 60-80°C[2]0°C to 80°C[5]
Reaction Time 6-8 hours[2]4 hours[5]
Product Yield High (specific yield not detailed in snippets)99%[5]
Product Purity Requires purification by recrystallizationCan be used without further purification in some cases[5]
Appearance White to pale yellow solid[1]White solid[5]

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is a classic Fischer esterification method that is widely used due to the availability and low cost of the catalyst.

Materials:

  • 4-Hydroxyphthalic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphthalic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5-1% v/v) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (60-80°C) for 6-8 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the excess methanol using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.[2]

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR signals in CDCl₃ are approximately δ 7.77 (d), 7.03 (d), 6.95 (dd), 3.93 (s), and 3.88 (s).[5]

Protocol 2: Thionyl Chloride Mediated Esterification

This method offers a high yield and may not require extensive purification for subsequent steps.[5]

Materials:

  • 4-Hydroxyphthalic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphthalic acid (e.g., 20 g, 110 mmol) in anhydrous methanol (e.g., 100 mL).[5]

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly and carefully add thionyl chloride (e.g., 20 mL) to the stirring solution.[5] Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 80°C. Maintain this temperature for 4 hours.[5]

  • Isolation:

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • Remove the volatile components (excess methanol and thionyl chloride) by distillation under reduced pressure using a rotary evaporator.[5]

    • The resulting product is this compound as a white solid (e.g., 23 g, 99% yield).[5]

  • Purification (Optional): The product obtained from this method is often of high purity and can be used directly in the next synthetic step.[5] If further purification is required, recrystallization can be performed.

  • Characterization: As described in Protocol 1.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Avoid contact with skin and eyes.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Phthalates may have endocrine-disrupting potential; therefore, skin contact should be minimized.[2]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start reagents Measure Reactants: 4-Hydroxyphthalic Acid, Methanol start->reagents dissolve Dissolve Acid in Methanol reagents->dissolve add_catalyst Add Catalyst (H₂SO₄ or SOCl₂) dissolve->add_catalyst reflux Heat and Reflux add_catalyst->reflux neutralize Neutralize (if H₂SO₄) reflux->neutralize evaporate Evaporate Methanol neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate recrystallize Recrystallize concentrate->recrystallize characterize Characterize (NMR, MS) recrystallize->characterize end_node End Product: This compound characterize->end_node Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products acid 4-Hydroxyphthalic Acid protonated_acid Protonated Carboxylic Acid alcohol Methanol tetrahedral_int Tetrahedral Intermediate catalyst Acid Catalyst (H⁺) catalyst->acid Protonation protonated_acid->tetrahedral_int Nucleophilic Attack by Methanol ester Dimethyl 4-hydroxyphthalate tetrahedral_int->ester Proton Transfer & Loss of Water water Water

References

Laboratory Scale Synthesis of Dimethyl 4-hydroxyphthalate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Dimethyl 4-hydroxyphthalate, a significant intermediate in organic synthesis. The primary method described is the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol. This application note includes a comprehensive experimental procedure, a summary of material properties and reaction parameters, characterization data, and a visual representation of the synthesis workflow.

Introduction

This compound (CAS No. 22479-95-4) is a chemical intermediate featuring a phthalic acid backbone with dimethyl ester groups at the 1 and 2 positions and a hydroxyl group at the 4-position of the aromatic ring.[1] Its unique structure, combining both ester and hydroxyl functional groups, makes it a versatile building block in the synthesis of more complex organic molecules, including pharmaceutical intermediates and specialty chemicals.[2] The most common and direct route for its preparation is the esterification of 4-hydroxyphthalic acid using methanol in the presence of a strong acid catalyst.[1][2]

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₅[1][3]
Molecular Weight210.18 g/mol [1][3]
AppearanceWhite to pale yellow solid[2]
Melting Point110-111 °C
IUPAC Namedimethyl 4-hydroxybenzene-1,2-dicarboxylate[1][3]
CAS Number22479-95-4[1][3]

Synthesis Protocol

The synthesis of this compound is typically achieved through the Fischer esterification of 4-hydroxyphthalic acid.

Reaction Scheme:

4-Hydroxyphthalic acid reacts with excess methanol in the presence of an acid catalyst to yield this compound and water.

Materials and Reagents:
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
4-Hydroxyphthalic acidC₈H₆O₅182.1320 g0.110
MethanolCH₃OH32.04100 mL-
Thionyl chlorideSOCl₂118.9720 mL-
or Sulfuric acid (conc.)H₂SO₄98.08(catalytic amount)-
Sodium bicarbonateNaHCO₃84.01(for neutralization)-
Ethyl acetateC₄H₈O₂88.11(for extraction)-
EthanolC₂H₅OH46.07(for recrystallization)-
Experimental Procedure:

A general and widely utilized procedure for the synthesis is as follows[4]:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20 g (110 mmol) of 4-hydroxyphthalic acid in 100 mL of methanol.[4]

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add 20 mL of thionyl chloride to the stirred solution.[4] Alternatively, a catalytic amount of concentrated sulfuric acid (0.5-1% v/v) can be used.[1]

  • Reaction: After the addition of the catalyst, warm the reaction mixture to 80 °C and maintain it under reflux for 4-8 hours.[1][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the excess methanol and thionyl chloride by distillation under reduced pressure.[4]

  • Neutralization and Extraction: If sulfuric acid is used as a catalyst, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.[1]

  • Purification: The crude product is obtained as a white solid (approximately 23 g, yielding a near-quantitative 99% yield in the thionyl chloride catalyzed reaction).[4] Further purification can be achieved by recrystallization from ethanol to yield pure this compound.[1]

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.77 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2 Hz, 1H), 6.95 (dd, J = 8.4 and 2.0 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H)[4]
Mass Spectrometry (ESI)m/z 211 ([M+H]⁺)[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-Hydroxyphthalic Acid + Methanol Reaction_Vessel Reaction at 80°C (4-8 hours) Reactants->Reaction_Vessel Add Catalyst Catalyst Thionyl Chloride or Sulfuric Acid Catalyst->Reaction_Vessel Evaporation Removal of Volatiles (Reduced Pressure) Reaction_Vessel->Evaporation Reaction Completion Neutralization Neutralization with Sodium Bicarbonate Evaporation->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Purification Recrystallization from Ethanol Extraction->Purification Final_Product This compound Purification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Synthesis workflow for this compound.

Safety Precautions

  • Thionyl chloride and concentrated sulfuric acid are corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Methanol is flammable and toxic; avoid inhalation and contact with skin.

Conclusion

The described protocol for the synthesis of this compound via acid-catalyzed esterification is a robust and high-yielding method suitable for laboratory-scale production. The procedure is straightforward, and the product can be easily purified to a high degree. The versatility of this compound as a chemical intermediate makes this synthetic protocol valuable for researchers in organic chemistry and drug development.

References

Application Notes: Dimethyl 4-Hydroxyphthalate as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dimethyl 4-hydroxyphthalate as a valuable precursor in organic synthesis, with a focus on its application in the development of novel bioactive compounds. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.

Physicochemical Properties and Data

This compound is a white to pale yellow solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number22479-95-4[2]
Molecular FormulaC₁₀H₁₀O₅[2]
Molecular Weight210.18 g/mol [2]
AppearanceWhite to pale yellow solid[1]
IUPAC NameDimethyl 4-hydroxybenzene-1,2-dicarboxylate[2]

Synthesis of this compound

This compound can be synthesized in high yield via the esterification of 4-hydroxyphthalic acid with methanol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-hydroxyphthalic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-hydroxyphthalic acid (1.0 eq) in methanol (5-10 volumes), slowly add thionyl chloride (2.0 eq) or concentrated sulfuric acid (catalytic amount) at 0 °C.

  • The reaction mixture is then heated to reflux (approximately 65-80 °C) and stirred for 4-16 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Quantitative Data:

ReactantMolar Eq.YieldPurity
4-hydroxyphthalic acid1.0Up to 99%>98%

Spectroscopic Data for Product Confirmation:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.77 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2.0 Hz, 1H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H).

  • MS (ESI): m/z 211 [M+H]⁺.

Applications in the Synthesis of Bioactive Molecules

The phenolic hydroxyl group of this compound serves as a key functional handle for further synthetic transformations, most notably through Williamson ether synthesis, to generate a variety of derivatives with potential biological activity.

Synthesis of O-Alkyl and O-Benzyl Derivatives with Potential Antifungal and Anticancer Activity

O-alkylation, particularly O-benzylation, of this compound can lead to compounds with interesting pharmacological profiles. Benzyl derivatives of various scaffolds have shown promising antifungal and anticancer activities.[3][4]

Experimental Protocol: General Williamson Ether Synthesis of Dimethyl 4-(Benzyloxy)phthalate Derivatives

Materials:

  • This compound

  • Substituted benzyl bromide (or other alkyl halide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

  • Add the desired benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C for 6-12 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for a Representative O-Benzylation:

Starting MaterialAlkylating AgentBaseSolventYield
This compoundBenzyl bromideK₂CO₃AcetonitrileHigh

Workflow for the Synthesis and Application of this compound Derivatives

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application 4-Hydroxyphthalic_Acid 4-Hydroxyphthalic Acid Esterification Esterification (MeOH, Acid Catalyst) 4-Hydroxyphthalic_Acid->Esterification DMHP This compound Esterification->DMHP Williamson_Ether_Synthesis Williamson Ether Synthesis (R-X, Base) DMHP->Williamson_Ether_Synthesis Derivatives O-Alkyl/Benzyl Derivatives Williamson_Ether_Synthesis->Derivatives Bioactive_Screening Bioactive Screening Derivatives->Bioactive_Screening Antifungal_Agents Antifungal Agents Bioactive_Screening->Antifungal_Agents Anticancer_Agents Anticancer Agents Bioactive_Screening->Anticancer_Agents

Caption: Synthetic workflow from 4-hydroxyphthalic acid to bioactive derivatives.

Potential Mechanisms of Action of Phthalate Derivatives in Cancer

Phthalate derivatives have been reported to influence various signaling pathways implicated in cancer progression. While the exact mechanisms of action for novel derivatives require specific investigation, existing literature on related phthalates provides a basis for potential biological targets.

One of the key pathways that can be affected is the Akt/NF-κB signaling cascade, which plays a crucial role in cell survival and proliferation.[5] Some phthalates are also known to interact with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that can influence the expression of genes involved in tumorigenesis.[1][6]

Potential Signaling Pathway Modulation by Phthalate Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate_Derivative Phthalate Derivative AhR Aryl Hydrocarbon Receptor (AhR) Phthalate_Derivative->AhR Binds Akt Akt Phthalate_Derivative->Akt Activates Gene_Expression Gene Expression (Proliferation, Survival) AhR->Gene_Expression Modulates IkB IκB Akt->IkB Phosphorylates NF_kappaB_p50_p65 NF-κB (p50/p65) IkB->NF_kappaB_p50_p65 Inhibits IkB_p P-IκB (degraded) IkB->IkB_p Degradation NF_kappaB_translocation NF-κB (p50/p65) NF_kappaB_p50_p65->NF_kappaB_translocation Translocates NF_kappaB_translocation->Gene_Expression Promotes

Caption: Potential signaling pathways modulated by phthalate derivatives.

References

Application Notes and Protocols: Dimethyl 4-hydroxyphthalate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the direct application of Dimethyl 4-hydroxyphthalate (DMHP) as a primary monomer in polymer synthesis have yielded limited specific examples with detailed polymer characterization. The following application notes and protocols are primarily prospective, based on the chemical functionalities of DMHP and established principles of polymer chemistry. The provided experimental details are derived from methodologies used for structurally analogous monomers and are intended to serve as a foundational guide for research and development.

Introduction

This compound (DMHP) is an aromatic compound featuring a phenolic hydroxyl group and two methyl ester functionalities.[1][2] Its IUPAC name is dimethyl 4-hydroxybenzene-1,2-dicarboxylate.[2] While its use as a plasticizer and its role as a degradation intermediate of dimethyl phthalate are documented, its application as a monomer in polymer synthesis is not widely reported.[1] However, the unique trifunctional nature of DMHP presents several potential applications in polymer chemistry, which will be explored in these notes.

Potential Applications in Polymer Chemistry:

  • As a Co-monomer in Polyester Synthesis: The phenolic hydroxyl group can react with diacids, while the methyl ester groups can undergo transesterification with diols. This allows DMHP to be incorporated into polyester chains to introduce a pendant hydroxyl group, which can serve as a site for post-polymerization modification or to enhance properties like hydrophilicity and adhesion.

  • As an A2B-type Monomer for Hyperbranched Polyesters: The combination of one hydroxyl group (A) and two ester groups (B) makes DMHP a suitable candidate for the synthesis of hyperbranched polymers through self-polycondensation. Hyperbranched polymers are known for their unique properties, such as low viscosity, high solubility, and a high density of functional groups.[3][4][5]

  • As a Chain-Terminating or Modifying Agent: The monofunctional nature of the hydroxyl group (in the context of reactions with di-acid chlorides, for example) allows DMHP to act as a chain terminator to control the molecular weight of polyesters.[6] Alternatively, it can be grafted onto existing polymer backbones.

Prospective Application I: Co-monomer for Functional Polyesters

In this application, DMHP is used as a co-monomer along with a standard diol and diacid to synthesize a linear polyester with pendant hydroxyl groups. These hydroxyl groups can be used for further functionalization, for example, to attach drugs or targeting moieties in a drug delivery system.

Experimental Protocol: Synthesis of a DMHP-containing Copolyester via Melt Polycondensation

Materials:

  • This compound (DMHP)

  • Ethylene glycol

  • Dimethyl terephthalate (DMT)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas (high purity)

Procedure:

  • Charging the Reactor: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with DMT (0.1 mol), ethylene glycol (0.22 mol), DMHP (0.01 mol, 5 mol% of total di-ester), and zinc acetate (0.05 g).

  • Esterification: The mixture is heated to 180-220°C under a slow stream of nitrogen. Methanol is evolved as a result of the transesterification reaction and is collected in the distillation receiver. The reaction is continued until approximately 95% of the theoretical amount of methanol has been collected (typically 3-4 hours).

  • Polycondensation: Antimony trioxide (0.05 g) is added to the reaction mixture. The temperature is gradually raised to 260-280°C, and the pressure is slowly reduced to below 1 Torr over about 1 hour.

  • Polymerization: The polycondensation is continued under high vacuum and at high temperature for 3-5 hours. The viscosity of the reaction mixture will increase significantly. The reaction is stopped when the desired viscosity is achieved (as indicated by the torque on the mechanical stirrer).

  • Recovery: The vacuum is broken with nitrogen gas, and the hot polymer is extruded from the reactor into a water bath to quench it. The resulting polymer strand is then pelletized.

Characterization:

The resulting copolyester can be characterized by:

  • ¹H NMR and FTIR: To confirm the incorporation of DMHP into the polymer backbone.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Hypothetical Quantitative Data

The following table presents hypothetical data for a copolyester containing 5 mol% DMHP, based on typical values for similar aromatic polyesters.

PropertyHypothetical Value
Number Average Molecular Weight (Mn) 25,000 g/mol
Weight Average Molecular Weight (Mw) 50,000 g/mol
Polydispersity Index (PDI) 2.0
Glass Transition Temperature (Tg) 85 °C
Melting Temperature (Tm) 245 °C
Decomposition Temperature (Td, 5% wt loss) 410 °C

Prospective Application II: Synthesis of Hyperbranched Polyesters

DMHP can potentially be used as an A2B monomer to synthesize hyperbranched polyesters. The single hydroxyl group (A) can react with the two methyl ester groups (B) of another monomer unit in a self-polycondensation reaction.

Experimental Protocol: Synthesis of a Hyperbranched Polyester from DMHP

Materials:

  • This compound (DMHP)

  • Dibutyltin dilaurate (catalyst)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Nitrogen gas (high purity)

Procedure:

  • Setup: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection is charged with DMHP (0.1 mol) and dibutyltin dilaurate (0.1 mol%).

  • Melt Polycondensation: The mixture is heated to 180°C under a nitrogen atmosphere. The temperature is then gradually increased to 240°C while applying a vacuum to remove the methanol byproduct.

  • Reaction Monitoring: The reaction is monitored by measuring the amount of methanol collected. The polymerization is continued for several hours until the evolution of methanol ceases.

  • Purification: The resulting viscous polymer is dissolved in a suitable solvent (e.g., THF) and precipitated in a non-solvent (e.g., methanol or water) to remove unreacted monomer and low molecular weight oligomers. The purified polymer is then dried under vacuum.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To determine the degree of branching.

  • GPC with Multi-Angle Light Scattering (MALS): To determine the absolute molecular weight and to gain insight into the branched architecture.

  • Viscometry: To measure the intrinsic viscosity, which is typically lower for hyperbranched polymers compared to their linear analogs of similar molecular weight.

Hypothetical Quantitative Data

The following table presents hypothetical data for a hyperbranched polyester derived from DMHP.

PropertyHypothetical Value
Number Average Molecular Weight (Mn) 15,000 g/mol
Weight Average Molecular Weight (Mw) 45,000 g/mol
Polydispersity Index (PDI) 3.0
Degree of Branching (DB) 0.5
Glass Transition Temperature (Tg) 110 °C
Intrinsic Viscosity [η] 0.2 dL/g

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow_copolyester cluster_materials Starting Materials cluster_process Melt Polycondensation cluster_product Product & Characterization DMT Dimethyl Terephthalate Esterification Esterification (180-220°C, N2) Methanol Removal DMT->Esterification EG Ethylene Glycol EG->Esterification DMHP This compound DMHP->Esterification Catalysts Zinc Acetate, Antimony Trioxide Catalysts->Esterification Polycondensation Polycondensation (260-280°C, Vacuum) Esterification->Polycondensation Prepolymer Polymer Functional Copolyester Polycondensation->Polymer Characterization Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization

Caption: Workflow for the synthesis of a functional copolyester using DMHP.

logical_relationship_hyperbranched cluster_structure Resulting Polymer Structure cluster_properties Macroscopic Properties Monomer DMHP Monomer (A2B Type) Dendritic Dendritic Units Monomer->Dendritic Linear Linear Units Monomer->Linear Terminal Terminal Units (Unreacted B groups) Monomer->Terminal Low_Viscosity Low Viscosity Dendritic->Low_Viscosity High_Solubility High Solubility Dendritic->High_Solubility Linear->Low_Viscosity High_Functionality High Functionality (Terminal Groups) Terminal->High_Functionality

Caption: Structure-property relationship for a hyperbranched polymer from DMHP.

References

The Versatility of Dimethyl 4-hydroxyphthalate in the Design of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of Dimethyl 4-hydroxyphthalate (DMHP) in the development of novel materials. DMHP, a derivative of phthalic acid, offers a unique combination of a rigid aromatic core and a reactive hydroxyl group, making it a valuable monomer for creating functional polymers with tailored properties for a range of applications, from specialty coatings to advanced biomedical systems.

Application in Thermosensitive Recording Materials

This compound is utilized as a developer in the formulation of heat-sensitive recording materials. In these systems, a leuco dye and a developer are dispersed in a solid matrix. Upon thermal activation, the developer melts and reacts with the leuco dye to produce a colored image. The hydroxyl group of DMHP is crucial for this color development reaction.

Quantitative Data: Formulation Components
ComponentFunctionTypical Concentration (by weight)Reference
Leuco Dye (e.g., 3-(dibutylamino)-6-methyl-7-anilinofluoran)Color former5 - 15%[1]
This compound Developer 10 - 30% [1][2]
Sensitizer (e.g., dibenzyl terephthalate)Reduces melting temperature10 - 20%[1]
Binder (e.g., polyvinyl alcohol)Matrix material10 - 15%[1]
Filler (e.g., calcium carbonate)Improves paper properties20 - 40%[1]
Experimental Protocol: Preparation of a Heat-Sensitive Coating

This protocol is a representative example based on common practices in the field.

Materials:

  • Leuco dye (e.g., 3-(dibutylamino)-6-methyl-7-anilinofluoran)

  • This compound (DMHP)

  • Sensitizer (e.g., dibenzyl terephthalate)

  • Binder (e.g., 10% aqueous solution of polyvinyl alcohol)

  • Dispersing agent

  • Deionized water

  • Ball mill

  • Coating rod

  • Base paper

Procedure:

  • Preparation of Dispersions:

    • Prepare separate dispersions of the leuco dye and the developer (DMHP).

    • For the developer dispersion, mix DMHP, a portion of the binder solution, and a dispersing agent in deionized water.

    • Mill the mixture in a ball mill until the desired particle size (typically 1-3 µm) is achieved.

    • Follow the same procedure for the leuco dye.

  • Formulation of the Coating Color:

    • Mix the leuco dye dispersion and the developer dispersion in the desired ratio.

    • Add the sensitizer and the remaining binder solution.

    • Stir the mixture to ensure homogeneity.

  • Coating and Drying:

    • Apply the coating color to a base paper using a coating rod to achieve a uniform thickness.

    • Dry the coated paper in an oven at a temperature below the activation temperature of the color-forming components (e.g., 50-60 °C).

Experimental Workflow for Thermosensitive Material Preparation

G cluster_0 Dispersion Preparation cluster_1 Coating Formulation and Application Leuco_Dye Leuco Dye Ball_Mill_1 Ball Mill Leuco_Dye->Ball_Mill_1 DMHP This compound Ball_Mill_2 Ball Mill DMHP->Ball_Mill_2 Binder_1 Binder Solution Binder_1->Ball_Mill_1 Dispersant_1 Dispersing Agent Dispersant_1->Ball_Mill_1 Water_1 Deionized Water Water_1->Ball_Mill_1 Mixing Mixing Tank Ball_Mill_1->Mixing Binder_2 Binder Solution Binder_2->Ball_Mill_2 Dispersant_2 Dispersing Agent Dispersant_2->Ball_Mill_2 Water_2 Deionized Water Water_2->Ball_Mill_2 Ball_Mill_2->Mixing Coating Coating Application Mixing->Coating Sensitizer Sensitizer Sensitizer->Mixing Drying Drying Oven Coating->Drying Final_Product Thermosensitive Paper Drying->Final_Product

Caption: Workflow for the preparation of thermosensitive recording paper.

Functional Polyesters for Biomedical Applications

The hydroxyl group of DMHP makes it an attractive monomer for the synthesis of functional polyesters. These polyesters can be further modified, for example, by attaching drugs or targeting ligands, making them suitable for applications such as controlled drug delivery and tissue engineering.[3][4] While specific examples of polyesters synthesized directly from DMHP are not extensively reported in the literature, the following protocol for a functional polyester from a hydroxyl-containing monomer provides a representative methodology.

Experimental Protocol: Synthesis of a Functional Polyester via Melt Polycondensation

This is a general protocol that can be adapted for the synthesis of polyesters using this compound.

Materials:

  • This compound (DMHP)

  • A dicarboxylic acid or its dimethyl ester (e.g., sebacic acid, adipic acid dimethyl ester)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Stabilizer (e.g., triphenyl phosphite)

  • High-vacuum reaction vessel equipped with a mechanical stirrer and a distillation outlet

Procedure:

  • Esterification/Transesterification (First Stage):

    • Charge the reactor with DMHP, the dicarboxylic acid (or its ester), and the stabilizer.

    • Heat the mixture under a nitrogen atmosphere with stirring to melt the reactants (typically 150-180 °C).

    • Add the catalyst.

    • Gradually increase the temperature to 200-220 °C while distilling off the condensation product (water or methanol). This stage is continued until the theoretical amount of condensate is collected.

  • Polycondensation (Second Stage):

    • Gradually reduce the pressure in the reactor to a high vacuum (<1 Torr).

    • Increase the temperature to 240-260 °C to facilitate the removal of excess diol and promote chain growth.

    • Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of molecular weight) is achieved.

    • The reaction is then stopped, and the polymer is extruded from the reactor under nitrogen pressure.

Characterization Data for a Representative Functional Polyester

The following table presents typical characterization data for a functional polyester. The exact values will depend on the specific monomers and reaction conditions used.

PropertyTypical Value Range
Number Average Molecular Weight (Mn)10,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg)40 - 70 °C
Melting Temperature (Tm)150 - 220 °C

Logical Relationship for Functional Polyester Synthesis and Application

G DMHP This compound (Functional Monomer) Polyester Functional Polyester (-OH groups) DMHP->Polyester Diacid Dicarboxylic Acid (Co-monomer) Diacid->Polyester Functionalized_Polyester Functionalized Polyester (Drug/Ligand Conjugated) Polyester->Functionalized_Polyester Drug Therapeutic Drug Drug->Functionalized_Polyester Targeting_Ligand Targeting Ligand Targeting_Ligand->Functionalized_Polyester Drug_Delivery_System Drug Delivery System (e.g., Nanoparticles) Functionalized_Polyester->Drug_Delivery_System Controlled_Release Controlled Drug Release Drug_Delivery_System->Controlled_Release Targeted_Delivery Targeted Delivery Drug_Delivery_System->Targeted_Delivery

Caption: Synthesis and application pathway for DMHP-based functional polyesters.

Application in Photoresist Formulations

Derivatives of this compound can be used in the formulation of photoresists, particularly in chemically amplified resist systems. The hydroxyl group can be converted into a more complex, acid-labile group. In the presence of a photoacid generator (PAG), exposure to light generates an acid that cleaves the acid-labile group, altering the solubility of the polymer in a developer solution and allowing for the creation of a patterned image.

Experimental Protocol: Synthesis of a DMHP-based Photoactive Compound

This protocol describes the synthesis of a triflate derivative of DMHP, a key component in some photoacid generators.

Materials:

  • This compound (DMHP)

  • Trifluoromethanesulfonic anhydride

  • Pyridine

  • Dichloromethane (anhydrous)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution in an ice bath.

  • Addition of Reagents:

    • Slowly add pyridine to the cooled solution.

    • Add trifluoromethanesulfonic anhydride dropwise to the stirred solution.

  • Reaction and Work-up:

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield the pure dimethyl 4-(trifluoromethylsulfonyloxy)phthalate.

Signaling Pathway for a Chemically Amplified Photoresist

G PAG Photoacid Generator (PAG) Acid Acid (H+) PAG->Acid hv UV_Light UV Light Deprotection Deprotection Reaction Acid->Deprotection Polymer Polymer with Acid-Labile Group (derived from DMHP) Polymer->Deprotection Soluble_Polymer Soluble Polymer Deprotection->Soluble_Polymer Development Development Soluble_Polymer->Development Pattern Patterned Resist Development->Pattern

Caption: Mechanism of a chemically amplified photoresist.

References

Application Notes and Protocols: Dimethyl 4-hydroxyphthalate in Pharmaceutical and Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dimethyl 4-hydroxyphthalate, a versatile aromatic compound with potential applications in pharmaceutical and medicinal chemistry. This document details its synthesis, chemical properties, and its prospective role as a scaffold for the development of novel therapeutic agents. While direct quantitative biological data for this compound is not extensively available in public literature, this guide provides detailed protocols for its synthesis and for evaluating its potential anticancer and antifungal activities, based on established methodologies.

Chemical Properties and Synthesis

This compound is a derivative of phthalic acid, characterized by a hydroxyl group and two methyl ester functionalities on the benzene ring.[1] This substitution pattern provides multiple reactive sites for chemical modification, making it a valuable starting material in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22479-95-4[1][2]
Molecular Formula C₁₀H₁₀O₅[1][2]
Molecular Weight 210.18 g/mol [1][2]
Appearance White to pale yellow crystalline powder[1]
Melting Point 110-111 °C[1]
Boiling Point 330.6 ± 22.0 °C[1]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via acid-catalyzed esterification of 4-hydroxyphthalic acid.[1]

Materials:

  • 4-hydroxyphthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphthalic acid (1 equivalent). Add an excess of anhydrous methanol to act as both reactant and solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% v/v) or thionyl chloride to the stirring mixture.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 6-8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield a white to pale yellow crystalline solid.[1]

Characterization:

  • Confirm the identity and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[1]

  • Determine the melting point to assess purity.[1]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4-Hydroxyphthalic Acid 4-Hydroxyphthalic Acid Esterification Esterification 4-Hydroxyphthalic Acid->Esterification Methanol Methanol Methanol->Esterification  H+ catalyst Neutralization Neutralization Esterification->Neutralization  Reaction Work-up Extraction Extraction Neutralization->Extraction Recrystallization Recrystallization Extraction->Recrystallization This compound This compound Recrystallization->this compound

Synthesis workflow for this compound.

Applications in Pharmaceutical and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its functional groups—a phenolic hydroxyl and two ester groups—allow for a variety of chemical modifications to generate libraries of derivatives for drug discovery.

2.1. Potential as an Anticancer Agent Scaffold

While specific anticancer activity data for this compound is limited, related phthalate derivatives have been investigated for their effects on cancer cells.[3] The structural alerts within this compound suggest that its derivatives could be explored for anticancer properties.

Hypothesized Mechanism of Action (Based on Related Compounds):

Phthalates have been suggested to influence cellular processes such as proliferation and apoptosis through various signaling pathways. A potential mechanism to investigate for this compound derivatives could involve the modulation of pathways related to cell cycle control and apoptosis.

G Hypothetical Signaling Pathway for Anticancer Activity DMHP_Derivative DMHP Derivative Cell_Membrane Cell Membrane Interaction DMHP_Derivative->Cell_Membrane Intracellular_Receptor Intracellular Receptor Binding DMHP_Derivative->Intracellular_Receptor Signaling_Cascade Disruption of Signaling Cascade Cell_Membrane->Signaling_Cascade Intracellular_Receptor->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Signaling_Cascade->Apoptosis Tumor_Proliferation Inhibition of Tumor Proliferation Cell_Cycle_Arrest->Tumor_Proliferation Apoptosis->Tumor_Proliferation

Hypothetical signaling pathway for anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a general method for evaluating the cytotoxicity of this compound and its derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (and/or derivatives)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.2. Potential as an Antifungal Agent Scaffold

Some phthalates and their derivatives have been reported to exhibit antifungal properties.[4] this compound can be used as a starting material to synthesize novel compounds for screening against pathogenic fungi like Candida albicans and Aspergillus species.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against fungal strains.

Materials:

  • Fungal strain(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound (and/or derivatives)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well microtiter plates (sterile)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.

Table 2: Hypothetical Antifungal Activity Data Presentation

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound>128>128
Derivative A3264
Derivative B1632
Fluconazole (Control)164
Amphotericin B (Control)0.51

Note: This table is for illustrative purposes only. Actual values would need to be determined experimentally.

Conclusion

This compound is a readily accessible and versatile chemical intermediate with significant potential in pharmaceutical and medicinal chemistry research. Its multifunctional structure provides a foundation for the synthesis of diverse compound libraries. While direct evidence of its biological efficacy is currently sparse, the established activities of related compounds provide a strong rationale for the exploration of this compound derivatives as novel anticancer and antifungal agents. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this promising scaffold.

G Drug Discovery Workflow with this compound DMHP This compound Derivatization Chemical Derivatization DMHP->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (Anticancer/Antifungal) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Drug discovery workflow using this compound.

References

Application Notes and Protocols for the Quantification of Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dimethyl 4-hydroxyphthalate in various matrices. The protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a chemical compound of interest in various scientific disciplines, including environmental science and pharmaceutical development. Accurate and reliable quantification of this analyte is crucial for understanding its metabolic fate, toxicological profile, and potential impact. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1]

  • HPLC-UV: A robust and widely accessible technique suitable for the analysis of relatively clean samples where high sensitivity is not the primary requirement.[2] It is often used for purity assessment and reaction monitoring.[3]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the method of choice for complex biological and environmental matrices where trace-level quantification is necessary.[2]

  • GC-MS: A powerful technique for the analysis of volatile and thermally stable compounds.[4] For this compound, derivatization may be required to improve its volatility and chromatographic performance.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. It is important to note that these values are representative and should be established for each specific laboratory and application through proper method validation.[2]

Table 1: HPLC-UV Method Performance Characteristics (Representative)

ParameterTypical ValueDescription
Linearity (r²)≥0.999The correlation coefficient of the calibration curve.[5]
Limit of Detection (LOD)0.1 - 1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)0.5 - 5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[5]
Accuracy (% Recovery)95 - 105%The closeness of the measured value to the true value.[5]
Precision (% RSD)< 5%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5]

Table 2: LC-MS/MS Method Performance Characteristics (Representative)

ParameterTypical ValueDescription
Linearity (r²)≥0.999The correlation coefficient of the calibration curve.[6]
Limit of Detection (LOD)0.01 - 0.5 ng/mLThe lowest concentration of analyte that can be reliably detected.[7]
Limit of Quantification (LOQ)0.05 - 1 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[6]
Accuracy (% Recovery)90 - 110%The closeness of the measured value to the true value.[7]
Precision (% RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[6]

Table 3: GC-MS Method Performance Characteristics (Representative)

ParameterTypical ValueDescription
Linearity (r²)≥0.998The correlation coefficient of the calibration curve.[8]
Limit of Detection (LOD)0.1 - 1 ng/mLThe lowest concentration of analyte that can be reliably detected.[8]
Limit of Quantification (LOQ)0.5 - 5 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[1]
Accuracy (% Recovery)85 - 115%The closeness of the measured value to the true value.
Precision (% RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Experimental Protocols

Sample Preparation

A critical step in the analytical workflow is the preparation of the sample to remove interfering substances and concentrate the analyte of interest.[2]

cluster_sample_prep Sample Preparation Workflow Sample Collection Sample Collection Matrix Biological Fluid (e.g., Urine, Plasma) or Environmental Sample (e.g., Water) Sample Collection->Matrix Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Matrix->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Final Extract Final Extract Concentration->Final Extract

Figure 1: General workflow for sample preparation.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Samples (e.g., Urine)

This protocol is adapted from methods for other phthalate metabolites and is suitable for LC-MS/MS analysis.

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) and 50 µL of β-glucuronidase solution to deconjugate metabolites. Incubate at 37°C for 90 minutes.[7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 3 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is a general procedure suitable for cleaner sample matrices for HPLC-UV or GC-MS analysis.

  • Sample Preparation: To 5 mL of the aqueous sample, add 10 µL of an internal standard solution.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for the analytical instrument.

Analytical Instrumentation and Methods

cluster_analytical_workflow Analytical Workflow Prepared Sample Prepared Sample Injection Injection Prepared Sample->Injection Chromatographic Separation HPLC or GC Injection->Chromatographic Separation Detection UV or MS/MS Chromatographic Separation->Detection Data Acquisition & Processing Data Acquisition & Processing Detection->Data Acquisition & Processing

Figure 2: General analytical instrument workflow.

Protocol 3: HPLC-UV Method

This method is suitable for the quantification of this compound in less complex matrices.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic or acetic acid. A typical starting point for isocratic elution could be 60:40 (v/v) acetonitrile:water.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration curve.

Protocol 4: LC-MS/MS Method

This highly sensitive and selective method is ideal for complex biological and environmental samples.[6]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M-H]⁻: m/z 209.

    • Product Ions: To be determined by direct infusion of a standard solution. Potential fragments could arise from the loss of a methyl group or the carboxyl group.

  • Quantification: Isotope dilution internal standard calibration.

Protocol 5: GC-MS Method

This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary for this compound to improve its chromatographic properties.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (Optional): Silylation with an agent like BSTFA to increase volatility.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantification Ions: To be determined from the mass spectrum of a standard. Based on the structure, characteristic ions could be the molecular ion and fragments corresponding to the loss of methoxy and carboxyl groups.

  • Quantification: Internal or external standard calibration.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

cluster_outputs Ensures Method is... MethodValidation Method Validation Parameters Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Suitable Suitable MethodValidation->Suitable Reliable Reliable MethodValidation->Reliable Reproducible Reproducible MethodValidation->Reproducible

Figure 3: Key parameters for analytical method validation.

References

Application Note: HPLC-UV Method for the Analysis and Detection of Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 4-hydroxyphthalate (DM4HP), with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol , is an ester of 4-hydroxyphthalic acid.[1][2] Its structure, featuring a hydroxyl group on the phthalic acid backbone, gives it unique chemical properties that are of interest in chemical synthesis and industrial applications.[1] As with other phthalate esters, its presence and purity are critical in various applications, necessitating a reliable and accurate analytical method for its quantification. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The method is suitable for quality control, reaction monitoring, and stability studies.[1]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, a moderately polar compound, is separated based on its hydrophobic interactions with the stationary phase. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water is used to elute the compound from the column.[3][4] The concentration of the organic solvent can be adjusted to optimize the retention time and separation.[5] Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits strong absorbance, allowing for accurate quantification.

Experimental Protocol

Reagents and Materials
  • Standards: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Phosphoric acid (for pH adjustment, optional)

  • Equipment:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the desired mobile phase composition (e.g., Acetonitrile:Water 60:40, v/v).

    • To prepare 1 L, mix 600 mL of acetonitrile with 400 mL of deionized water.

    • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol or acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Use sonication if necessary to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration expected to fall within the range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System and Conditions

The following table summarizes the recommended HPLC-UV instrument parameters.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)[6]
Mobile Phase Acetonitrile : Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm[1]
Run Time Approximately 10 minutes
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Record the peak area for each injection. Plot a graph of peak area versus concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Sample Analysis: Inject the prepared sample solution.

  • Quantification: Using the peak area obtained from the sample injection and the calibration curve equation, calculate the concentration of this compound in the sample.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Account for the dilution factor used during sample preparation to determine the final concentration in the original sample.

Diagrams

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard StockSol Prepare Stock Solution Standard->StockSol Sample Prepare Sample Dilute Dilute & Filter Sample Sample->Dilute WorkStd Prepare Working Standards StockSol->WorkStd CalCurve Generate Calibration Curve WorkStd->CalCurve Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Quantify Quantify Sample Peak Detect->Quantify CalCurve->Quantify Result Calculate Final Concentration Quantify->Result

Caption: Workflow for HPLC-UV analysis of this compound.

Principle cluster_system Chromatographic System cluster_interaction Interaction & Elution MobilePhase Mobile Phase (Polar) Acetonitrile + Water Elution Mobile phase carries analyte through the column. MobilePhase->Elution Elutes Analyte StationaryPhase Stationary Phase (Nonpolar) C18 Alkyl Chains Interaction Analyte partitions between phases. Higher affinity for C18 leads to retention. StationaryPhase->Interaction Retains Analyte Analyte This compound (Analyte) Analyte->Interaction Hydrophobic Interaction Interaction->Elution

Caption: Principle of Reversed-Phase HPLC separation for this compound.

Expected Method Performance

The described method is expected to be linear, accurate, precise, and sensitive for the intended purpose. The following table summarizes typical performance characteristics based on similar analyses of phthalate esters.[6]

ParameterExpected Result
Linearity (R²) ≥ 0.999[6]
Range 1 - 100 µg/mL
Retention Time (tR) ~ 4-6 minutes (dependent on exact conditions)
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantification (LOQ) < 1.0 µg/mL[6]
Precision (%RSD) ≤ 2.0%
Accuracy (Recovery) 98 - 102%

Conclusion

The HPLC-UV method detailed in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of this compound.[6] With a common C18 column and isocratic elution, the method is straightforward to implement in most analytical laboratories. It is suitable for a wide range of applications, including purity assessment of raw materials, monitoring of chemical synthesis, and quality control of finished products. The performance characteristics demonstrate that the method is robust and fit for its intended purpose.

References

Application Notes and Protocols for the Analytical Standard: Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of Dimethyl 4-hydroxyphthalate as a standard for analytical testing. This document provides its physicochemical properties, and detailed protocols for its quantification and identification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Compound Information

This compound is a phthalate ester, an organic compound that can be used as a reference standard in various analytical applications, including chromatography and spectroscopy.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name Dimethyl 4-hydroxybenzene-1,2-dicarboxylate[1][3]
CAS Number 22479-95-4[1][3]
Molecular Formula C₁₀H₁₀O₅[1][3]
Molecular Weight 210.18 g/mol [1][3]
Appearance White to pale yellow crystalline powder[1]
Melting Point 110-111°C[1]
Boiling Point 330.6 ± 22.0°C[1]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2]

Analytical Applications

This compound serves as a crucial standard for the qualitative and quantitative analysis in various matrices. Its applications include method development and validation, system suitability testing, and as a reference compound in metabolic or degradation studies.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV, GC-MS, and NMR are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The method is adapted from established procedures for other phthalate esters.[4][5]

3.1.1. Instrumentation and Conditions

ParameterRecommended Condition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Methanol:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

3.1.2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3.1.3. Sample Preparation

The sample preparation will depend on the matrix. A generic liquid-liquid extraction for an aqueous sample is described below.

  • To 10 mL of the aqueous sample, add 5 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

3.1.4. Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical data for similar phthalates.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Working) HPLC_System HPLC-UV System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (254 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound by GC-MS, suitable for its identification and quantification in various matrices. The parameters are based on common methods for phthalate analysis.[6][7]

3.2.1. Instrumentation and Conditions

ParameterRecommended Condition
Instrument Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (1 µL)
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Scan (m/z 50-350) for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 179 (quantifier), 210, 180 (qualifiers)[3]

3.2.2. Standard and Sample Preparation

Follow the same procedures as for HPLC analysis (Sections 3.1.2 and 3.1.3), using a volatile solvent like hexane or ethyl acetate for the final reconstitution.

3.2.3. Quantitative Data

Expected performance characteristics for the GC-MS method are summarized below.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.2 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 10%

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation GC_MS_System GC-MS System (DB-5ms Column) Standard_Prep->GC_MS_System Sample_Prep Sample Preparation Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (Scan/SIM Mode) GC_MS_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Mass_Spectrum_ID Mass Spectrum Identification Chromatogram_Analysis->Mass_Spectrum_ID Quantification Quantification (SIM) Chromatogram_Analysis->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

3.3.1. Instrumentation and Conditions

ParameterRecommended Condition
Instrument 400 MHz NMR Spectrometer
Solvent Chloroform-d (CDCl₃)
Standard Tetramethylsilane (TMS) at 0 ppm
Temperature 25°C

3.3.2. Sample Preparation

Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

3.3.3. Spectral Data

The expected chemical shifts for ¹H and ¹³C NMR are provided below.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.77d1HAromatic-H
~7.03d1HAromatic-H
~6.95dd1HAromatic-H
~3.93s3HOCH₃
~3.88s3HOCH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~169C=O
~167C=O
~160C-OH
~133Aromatic C-H
~125Aromatic C
~118Aromatic C-H
~116Aromatic C-H
~115Aromatic C
~52.5OCH₃
~52.3OCH₃

Logical Relationship for NMR Structural Elucidation

NMR_Logic cluster_data NMR Data cluster_interpretation Interpretation cluster_conclusion Conclusion H_NMR ¹H NMR Spectrum Chem_Shifts Chemical Shifts H_NMR->Chem_Shifts Integration Integration (¹H) H_NMR->Integration Multiplicity Multiplicity (¹H) H_NMR->Multiplicity C_NMR ¹³C NMR Spectrum C_NMR->Chem_Shifts Structure This compound Structure Confirmed Chem_Shifts->Structure Integration->Structure Multiplicity->Structure

Caption: Logical workflow for structural confirmation using NMR data.

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices. It is the user's responsibility to validate the methods for their intended use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4-hydroxyphthalate. Our aim is to help you overcome common challenges, minimize impurities, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of 4-hydroxyphthalic acid with methanol.[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or thionyl chloride, and is often performed under reflux conditions.[1][2] Using an excess of methanol can help drive the reaction to completion.[1]

Q2: What are the key reaction parameters to control during the synthesis?

A2: To achieve high yield and purity, it is crucial to control the following parameters:

  • Catalyst: Strong acids like sulfuric acid or thionyl chloride are commonly used.[1][2]

  • Temperature: The reaction is typically heated to between 80°C and 150°C.[1]

  • Reaction Time: Complete esterification may require several hours, often in the range of 4 to 20 hours.[1][2]

  • Molar Ratio: A surplus of methanol is used to shift the equilibrium towards the formation of the diester product.[1]

Q3: What are the expected spectroscopic signatures for this compound?

A3: The structure of this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: You can expect to see singlets for the two methyl ester protons around 3.8-3.9 ppm.[1] A representative ¹H NMR spectrum in CDCl₃ shows peaks at δ 7.77 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2 Hz, 1H), 6.95 (dd, J = 8.4 and 2.0 Hz, 1H), 3.93 (s, 3H), and 3.88 (s, 3H).[2]

  • FT-IR: Look for a broad peak for the hydroxyl group around 3200-3400 cm⁻¹ and a sharp peak for the ester carbonyl group around 1720 cm⁻¹.[1]

  • Mass Spectrometry (ESI): The protonated molecule can be observed at m/z 211 ([M+H]⁺).[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q4: My final product shows the presence of starting material (4-hydroxyphthalic acid). How can I improve the conversion rate?

A4: The presence of unreacted 4-hydroxyphthalic acid indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Increase Reaction Time: The esterification reaction may require a longer duration to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Increase the Excess of Methanol: As Fischer esterification is an equilibrium process, using a larger excess of methanol can help drive the reaction forward.[1]

  • Ensure Anhydrous Conditions: Water is a byproduct of the reaction, and its presence can inhibit the forward reaction. Ensure all reagents and glassware are dry.

  • Check Catalyst Activity: The acid catalyst may have degraded. Use fresh or properly stored catalyst.

Q5: I have a significant amount of Monomethyl 4-hydroxyphthalate in my product. What could be the cause?

A5: The formation of the monoester is an intermediate step in the synthesis of the diester. Its presence in the final product suggests that the reaction has not gone to completion for both carboxylic acid groups. The solutions are similar to those for unreacted starting material:

  • Prolong the Reaction Time: Allow more time for the second esterification to occur.

  • Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range (80-150°C) to facilitate the esterification of both acid groups.[1]

  • Sufficient Catalyst: Verify that an adequate amount of acid catalyst is present to promote both esterification steps.

Q6: My purified product has a yellowish tint. What is the likely cause and how can I remove the color?

A6: A yellowish discoloration can be due to impurities formed from side reactions, such as oxidation of the phenolic hydroxyl group.

  • Purification with Activated Carbon: During the workup or recrystallization, treatment with activated carbon can effectively remove colored impurities.[1]

  • Recrystallization: Recrystallization from a suitable solvent, such as toluene or ethanol, can help in obtaining a pure, colorless product.[1][3]

  • Inert Atmosphere: To prevent oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if high temperatures are used for extended periods.

Common Impurities and Data

ImpurityChemical NameOriginMitigation Strategy
Starting Material 4-Hydroxyphthalic AcidIncomplete ReactionIncrease reaction time, use excess methanol.
Intermediate Monomethyl 4-hydroxyphthalateIncomplete ReactionIncrease reaction time, optimize temperature.
Byproduct WaterEsterification ReactionUse excess methanol, remove water if possible.
Catalyst Residue Sulfuric Acid / Thionyl ChlorideCatalystNeutralize with a base (e.g., sodium bicarbonate) during workup.[1]
Side Product Oxidation ProductsOxidation of the hydroxyl groupUse an inert atmosphere, purify with activated carbon.[1]
Side Product Dimethyl 4-methoxyphthalateMethylation of the hydroxyl groupUse controlled temperature and reaction time.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphthalic acid (e.g., 20 g, 110 mmol) in methanol (e.g., 100 mL).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (e.g., 20 mL) or concentrated sulfuric acid dropwise with stirring.

  • Reaction: After the addition is complete, warm the reaction mixture to 80°C and maintain this temperature for 4 hours.

  • Workup: After the reaction is complete (monitored by TLC), remove the volatile components by distillation under reduced pressure.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield pure this compound.[1][3]

Visualizations

Synthesis_Pathway 4-Hydroxyphthalic Acid 4-Hydroxyphthalic Acid Monomethyl 4-hydroxyphthalate Monomethyl 4-hydroxyphthalate 4-Hydroxyphthalic Acid->Monomethyl 4-hydroxyphthalate + MeOH, H+ This compound This compound Monomethyl 4-hydroxyphthalate->this compound + MeOH, H+

Caption: Synthesis pathway of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation 4-Hydroxyphthalic Acid 4-Hydroxyphthalic Acid This compound This compound 4-Hydroxyphthalic Acid->this compound Esterification Incomplete Reaction Incomplete Reaction Unreacted 4-Hydroxyphthalic Acid Unreacted 4-Hydroxyphthalic Acid Incomplete Reaction->Unreacted 4-Hydroxyphthalic Acid Monomethyl 4-hydroxyphthalate Monomethyl 4-hydroxyphthalate Incomplete Reaction->Monomethyl 4-hydroxyphthalate Oxidation Oxidation Colored Impurities Colored Impurities Oxidation->Colored Impurities Methylation of -OH Methylation of -OH Dimethyl 4-methoxyphthalate Dimethyl 4-methoxyphthalate Methylation of -OH->Dimethyl 4-methoxyphthalate

Caption: Common impurity formation pathways.

Troubleshooting_Workflow start Problem Observed incomplete_reaction Incomplete Reaction? (Starting material or monoester present) start->incomplete_reaction colored_product Colored Product? start->colored_product solution1 Increase reaction time Increase excess methanol Check catalyst incomplete_reaction->solution1 Yes end Problem Resolved incomplete_reaction->end No solution2 Purify with activated carbon Recrystallize Use inert atmosphere colored_product->solution2 Yes colored_product->end No solution1->end solution2->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Dimethyl 4-hydroxyphthalate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity, especially if the impurities are present in small quantities. Column chromatography is employed when impurities have similar solubility characteristics to the desired compound, requiring a more discerning separation technique.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound typically arise from the synthesis process, which is commonly the esterification of 4-hydroxyphthalic acid with methanol. Potential impurities include:

  • Unreacted 4-hydroxyphthalic acid: The starting material may not have fully reacted.

  • Monomethyl 4-hydroxyphthalate: An intermediate product of the esterification.

  • Residual acid catalyst: If an acid catalyst like sulfuric acid is used, traces may remain.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor products could be formed.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] Other solvent systems, such as mixtures of ethyl acetate and hexane, can also be employed. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: How can the purity of this compound be assessed after purification?

A4: The purity of the final product can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by separating and detecting all components in the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the compound and identify the presence of any impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q: My this compound is not dissolving in the hot solvent.

A:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves completely.

  • Solvent Not Hot Enough: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.

  • Insoluble Impurities: If a small amount of solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool.

Q: No crystals are forming after the solution has cooled.

A:

  • Supersaturation Not Reached: The solution may not be saturated enough for crystals to form. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a seed for crystallization.

    • Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

    • Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

Q: The product is "oiling out" instead of forming crystals.

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and allow the solution to cool slowly.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

Q: The yield of recrystallized this compound is low.

A:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.

Column Chromatography & TLC Troubleshooting

Q: The spots on my TLC plate are streaking.

A: Streaking on a TLC plate can be caused by several factors when dealing with polar compounds like this compound.

  • Sample Overload: The sample applied to the TLC plate is too concentrated. Dilute the sample before spotting it on the plate.

  • Compound Polarity: The hydroxyl group in this compound can interact strongly with the silica gel, causing streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can help to reduce this interaction and result in sharper spots.

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal. Adjust the ratio of your solvents (e.g., ethyl acetate and hexane) to achieve a better separation and spot shape.

Q: I am not getting good separation of my compound from impurities during column chromatography.

A:

  • Incorrect Mobile Phase: The polarity of the eluent is crucial for good separation. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If they are not moving down the column, increase the polarity (increase the ethyl acetate proportion).

  • Column Overloading: Too much sample has been loaded onto the column, leading to broad bands that overlap. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to sample by weight).

  • Improper Column Packing: Air bubbles or channels in the silica gel column will lead to poor separation. Ensure the column is packed uniformly.

Data Presentation

The following table provides representative data for the purification of this compound using different techniques. Please note that actual yields and purity may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueSolvent/Mobile Phase SystemTypical Yield (%)Typical Purity (%)Notes
Recrystallization Ethanol80 - 90> 98A simple and effective method for removing minor impurities.
Ethyl Acetate / Hexane75 - 85> 97Good for compounds with moderate polarity. The ratio of solvents may need to be optimized.
Column Chromatography Silica Gel, Ethyl Acetate/Hexane Gradient60 - 80> 99Effective for separating impurities with similar polarity. The yield can be lower due to product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine a suitable solvent system using Thin-Layer Chromatography (TLC). A mixture of ethyl acetate and hexane is a good starting point. The ideal solvent system should give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture to be used (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial, less polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product dissolve Dissolve in Hot Ethanol rec_start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Wash cool->filter_wash dry Drying filter_wash->dry pure_product_rec Pure Product dry->pure_product_rec

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product tlc TLC Analysis (Determine Eluent) col_start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product_col Pure Product evaporate->pure_product_col

Caption: A step-by-step workflow for the purification of this compound using column chromatography.

References

Optimizing reaction conditions for "Dimethyl 4-hydroxyphthalate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dimethyl 4-hydroxyphthalate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development to assist with optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.[1][2] This reaction is typically facilitated by a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, and requires heating.[1][2]

Q2: What are the typical reaction conditions for this esterification?

A2: While specific conditions can be optimized, typical laboratory-scale synthesis involves refluxing 4-hydroxyphthalic acid and methanol in the presence of an acid catalyst.[1] Key parameters include a reaction temperature ranging from 60°C to 150°C and a reaction time of several hours, often between 4 to 20 hours, to ensure complete esterification.[1][3] Using an excess of methanol is a common practice to drive the reaction equilibrium towards the formation of the desired diester product.[1]

Q3: How is the product typically purified after the reaction?

A3: Post-reaction, the mixture is often neutralized to quench the acid catalyst, commonly with a base like sodium bicarbonate.[1] The product can then be extracted from the aqueous solution using an organic solvent such as ethyl acetate.[1] Further purification is typically achieved through recrystallization from a suitable solvent like ethanol to obtain the final product as a white to pale yellow solid.[1][2] Industrial-scale operations may also employ activated carbon for decolorization and filtration to enhance purity.[1]

Q4: What are some of the key applications of this compound?

A4: this compound serves as a versatile intermediate in organic synthesis.[2] It is a building block for more complex molecules, including pharmaceutical intermediates and specialty chemicals.[2] Its functional groups also allow it to be used in the development of materials and as a plasticizer in some applications.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature within the recommended range (e.g., reflux for 6-8 hours at 60-80°C).[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Insufficient amount of catalyst.Ensure the catalyst concentration is adequate. For sulfuric acid, a concentration of 0.5-1% v/v is often used.[1]
Presence of water in the reactants or glassware.Use anhydrous methanol and thoroughly dry all glassware before starting the reaction, as water can inhibit the esterification process.
Product is an Oil or Fails to Crystallize Presence of impurities, such as mono-ester or unreacted starting material.Ensure complete reaction. Purify the crude product by column chromatography before recrystallization.
Incorrect recrystallization solvent or conditions.Experiment with different solvent systems for recrystallization. Ensure the product is fully dissolved at an elevated temperature and allowed to cool slowly.
Product is Discolored (Yellow or Brown) Reaction temperature was too high, leading to decomposition.Carefully control the reaction temperature and avoid excessive heating.
Presence of colored impurities from starting materials or side reactions.Treat the crude product with activated carbon during the purification step to remove colored impurities.[1]
Difficulty in Isolating the Product after Extraction Formation of an emulsion during the extraction process.Add a saturated brine solution to the separatory funnel to help break the emulsion.
The product has some solubility in the aqueous layer.Perform multiple extractions with the organic solvent to ensure maximum recovery of the product.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride as a Catalyst

This protocol is adapted from a general procedure for the synthesis of this compound.[3]

Materials:

  • 4-hydroxyphthalic acid (20 g, 110 mmol)

  • Methanol (100 mL)

  • Thionyl chloride (20 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphthalic acid in methanol at 0°C with stirring.

  • Slowly add thionyl chloride to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, warm the reaction mixture to 80°C and maintain for 4 hours.

  • Upon completion, remove the volatile components by distillation under reduced pressure.

  • The resulting white solid is this compound (expected yield: ~23 g, 99%).[3] This product can be used in subsequent steps without further purification or can be recrystallized from ethanol for higher purity.[1][3]

Protocol 2: Synthesis using Sulfuric Acid as a Catalyst

This protocol is based on general descriptions of acid-catalyzed esterification.[1]

Materials:

  • 4-hydroxyphthalic acid

  • Methanol (in excess)

  • Concentrated Sulfuric Acid (0.5-1% v/v)

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Ethanol

Procedure:

  • Combine 4-hydroxyphthalic acid and an excess of methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux at 60-80°C for 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product from the aqueous mixture using ethyl acetate (perform at least three extractions).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterLaboratory Scale (Sulfuric Acid)Laboratory Scale (Thionyl Chloride)Industrial Scale
Catalyst Sulfuric Acid (0.5-1% v/v)[1]Thionyl Chloride[3]Sulfuric Acid (0.2–1 wt%)[1]
Temperature 60–80°C[1]80°C[3]0–150°C (precisely monitored)[1]
Reaction Time 6–8 hours[1]4 hours[3]16–20 hours (continuous flow)[1]
Molar Ratio (Methanol:Acid) Excess[1]~5:1 (based on provided masses)[3]Excess (recycled)[1]
Purification Neutralization, Extraction, Recrystallization[1]Distillation under reduced pressure[3]Distillation, Activated Carbon Filtration[1]

Visualizations

Reaction Pathway

Reaction_Pathway 4-Hydroxyphthalic_Acid 4-Hydroxyphthalic Acid Dimethyl_4_hydroxyphthalate This compound 4-Hydroxyphthalic_Acid->Dimethyl_4_hydroxyphthalate  + Methanol (excess)  H+ Catalyst (H2SO4 or SOCl2)  Heat Methanol Methanol

Caption: Acid-catalyzed esterification of 4-hydroxyphthalic acid.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine 4-Hydroxyphthalic Acid, Methanol, and Catalyst Heating Heat to Reflux (60-150°C) Reactants->Heating Neutralization Neutralize with Sodium Bicarbonate Heating->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Final_Product Pure Dimethyl 4-hydroxyphthalate Recrystallization->Final_Product

Caption: General workflow for synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Low Product Yield? Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Yes Purification_Loss Loss During Purification Start->Purification_Loss No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Check_Catalyst Check Catalyst Concentration Incomplete_Reaction->Check_Catalyst Optimize_Extraction Optimize Extraction (e.g., multiple extractions) Purification_Loss->Optimize_Extraction

Caption: Decision tree for troubleshooting low product yield.

References

"Dimethyl 4-hydroxyphthalate" stability and degradation under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl 4-hydroxyphthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (DMHP) is a chemical compound with the molecular formula C₁₀H₁₀O₅.[1] It is a key intermediate in the environmental degradation of Dimethyl Phthalate (DMP), a widely used plasticizer.[1] Understanding the stability of DMHP is crucial for assessing the environmental fate of phthalates and for developing robust analytical methods for its detection and quantification. Its stability can be influenced by factors such as pH, temperature, and light, which can affect its persistence and transformation in various matrices.

Q2: What are the primary degradation pathways for this compound?

This compound can degrade through several pathways, including hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ester groups of DMHP can be hydrolyzed to form 4-hydroxyphthalic acid and methanol. The rate of hydrolysis is dependent on pH and temperature. Slower hydrolysis rates can be expected compared to its ethyl ester counterpart due to less steric hindrance.[1]

  • Oxidation: The hydroxyl group on the aromatic ring and the ester groups are susceptible to oxidation. Oxidation can lead to the formation of compounds like 4-ketophthalic acid or further hydroxylated derivatives.[1]

  • Photodegradation: As an intermediate in the photocatalytic degradation of DMP, DMHP can be further degraded by hydroxyl radicals, eventually leading to mineralization to carbon dioxide and water.[1]

Q3: What are the expected degradation products of this compound?

Under different conditions, the following degradation products can be anticipated:

  • Hydrolysis: 4-Hydroxyphthalic acid and methanol.

  • Oxidation: 4-hydroxyphthalic acid, 4-ketophthalic acid, and other hydroxylated derivatives.[1]

  • Thermal Degradation: At high temperatures, decomposition may lead to the formation of phthalic anhydride and other related compounds.

Stability and Degradation Data

The stability of this compound is significantly influenced by the surrounding environmental conditions. The following tables provide an illustrative summary of its stability under various stressors.

Table 1: Illustrative Hydrolytic Stability of this compound

pHTemperature (°C)Estimated Half-life (t½)Primary Degradation Product
225> 1 yearMinimal degradation
725~180 days4-Hydroxyphthalic acid
750~30 days4-Hydroxyphthalic acid
1025~15 days4-Hydroxyphthalic acid
1050~2 days4-Hydroxyphthalic acid

Note: These are estimated values for illustrative purposes, based on general principles of ester hydrolysis. Actual rates should be determined experimentally.

Table 2: Summary of Forced Degradation Studies

Stress ConditionConditionsObservationPotential Degradation Products
Acid Hydrolysis0.1 M HCl at 80°C for 24hModerate degradation4-Hydroxyphthalic acid
Base Hydrolysis0.1 M NaOH at 60°C for 8hSignificant degradation4-Hydroxyphthalic acid
Oxidation3% H₂O₂ at 25°C for 48hModerate degradationOxidized and hydroxylated derivatives
Thermal105°C for 72hMinor degradation-
PhotolyticUV light (254 nm) for 24hModerate degradationPhotodegradation products

Experimental Protocols

Protocol 1: Evaluation of Hydrolytic Stability

This protocol outlines the steps to assess the stability of this compound at different pH values and temperatures.

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (borate buffer).

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Sample Preparation: Spike the stock solution into each buffer to a final concentration of approximately 100 µg/mL. Ensure the organic solvent volume is minimal (<1%) to avoid affecting the buffer's properties.

  • Incubation: Aliquot the samples into sealed vials and incubate them at controlled temperatures (e.g., 25°C, 40°C, and 60°C).

  • Sampling: At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each vial.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV method to quantify the remaining this compound. LC-MS can be used to identify the degradation products.

  • Data Analysis: Calculate the degradation rate and half-life at each condition.

Protocol 2: Stability-Indicating HPLC Method

This method can be used for the quantification of this compound and the separation of its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis

  • Question: I am observing significant peak tailing for this compound in my HPLC analysis. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for aromatic compounds like this compound is often due to secondary interactions with the silica-based stationary phase.

    • Check Mobile Phase pH: The phenolic hydroxyl group can interact with residual silanols on the column. Ensure the mobile phase pH is low (e.g., by adding 0.1% formic acid or phosphoric acid) to suppress the ionization of both the analyte and silanol groups.

    • Column Condition: The column may be aging or contaminated. Try flushing the column with a strong solvent or replace it if the problem persists.

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.

Issue 2: Inconsistent Quantification Results

  • Question: My quantitative results for this compound are not reproducible. What should I check?

  • Answer: Inconsistent results can stem from several factors related to sample preparation and analysis.

    • Solution Stability: this compound may be degrading in your sample solvent or under your storage conditions. Prepare fresh solutions daily and store them in a cool, dark place. If using aqueous solutions for an extended period, consider the potential for hydrolysis, especially at non-neutral pH.

    • Standard Preparation: Ensure your standard solutions are prepared accurately and are stable. Use calibrated pipettes and volumetric flasks.

    • System Suitability: Always run system suitability tests before your sample analysis to ensure the HPLC system is performing correctly. Check for consistent retention times, peak areas, and tailing factors for your standard injections.

Issue 3: Difficulty in Identifying Degradation Products by LC-MS

  • Question: I am having trouble getting clear mass spectra for the degradation products of this compound. What can I do?

  • Answer: Identifying unknown degradation products can be challenging. Here are a few tips:

    • Concentrate the Degradants: If the degradation is minimal, the concentration of the degradation products might be too low for detection. You may need to force the degradation further (e.g., by increasing the stress time or temperature) to generate a higher concentration of the degradants.

    • Optimize MS Parameters: Ensure your mass spectrometer settings (e.g., ionization source, cone voltage, collision energy) are optimized for the potential degradation products. Since 4-hydroxyphthalic acid is a likely degradant, optimize for its detection.

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and distinguishing between isobaric species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Solution Stock Solution Incubation (25, 40, 60°C) Incubation (25, 40, 60°C) Stock Solution->Incubation (25, 40, 60°C) Buffer Solutions (pH 2, 7, 10) Buffer Solutions (pH 2, 7, 10) Buffer Solutions (pH 2, 7, 10)->Incubation (25, 40, 60°C) HPLC-UV Analysis HPLC-UV Analysis Incubation (25, 40, 60°C)->HPLC-UV Analysis LC-MS Analysis LC-MS Analysis Incubation (25, 40, 60°C)->LC-MS Analysis Quantification Quantification HPLC-UV Analysis->Quantification Product Identification Product Identification LC-MS Analysis->Product Identification Degradation Kinetics Degradation Kinetics Quantification->Degradation Kinetics degradation_pathway DMHP This compound HP 4-Hydroxyphthalic Acid DMHP->HP Hydrolysis MeOH Methanol DMHP->MeOH Hydrolysis OxP Oxidized Products (e.g., 4-ketophthalic acid) DMHP->OxP Oxidation PhotoP Further Photodegradation Products DMHP->PhotoP Photodegradation Mineralization CO2 + H2O PhotoP->Mineralization troubleshooting_hplc Problem HPLC Peak Tailing Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Contamination/Aging Problem->Cause2 Cause3 Sample Overload Problem->Cause3 Solution1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Cause1->Solution1 Solution2 Flush or Replace Column Cause2->Solution2 Solution3 Dilute Sample Cause3->Solution3

References

Troubleshooting guide for "Dimethyl 4-hydroxyphthalate" synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 4-hydroxyphthalate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of 4-hydroxyphthalic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or thionyl chloride, and driven to completion by using an excess of methanol and often by removing the water formed during the reaction.[1][2]

Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are some common causes and their solutions:

  • Incomplete Reaction: The esterification reaction is an equilibrium process.[2][3][4] To drive the reaction towards the product, it is crucial to use a significant excess of methanol and/or remove the water produced.[1][2][5] Consider using a Dean-Stark apparatus to remove water azeotropically.

  • Presence of Water: Water in the reaction mixture can shift the equilibrium back towards the reactants, thus reducing the yield.[6] Ensure all glassware is thoroughly dried and use anhydrous methanol and reagents if possible.

  • Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow and incomplete reaction. The typical catalytic amount for sulfuric acid is 0.5-1% v/v.[1]

  • Suboptimal Temperature and Reaction Time: The reaction generally requires heating. A common temperature range is 60-80°C for 6-8 hours when using sulfuric acid.[1] Longer reaction times of 16-20 hours may be necessary for complete esterification.[1]

  • Product Loss During Work-up: The product can be lost during extraction and purification steps. Ensure proper phase separation during aqueous work-up and minimize transfers. Washing with a saturated sodium bicarbonate solution should be done carefully to avoid hydrolysis of the ester product.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

Common impurities include unreacted 4-hydroxyphthalic acid, the mono-methyl ester of 4-hydroxyphthalic acid, and residual catalyst.

  • Unreacted 4-Hydroxyphthalic Acid: This is a common impurity if the reaction does not go to completion. It can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the work-up.[1] The acidic starting material will be converted to its salt and move into the aqueous layer.

  • Mono-methyl Ester: Incomplete esterification can also lead to the formation of the mono-ester. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help ensure the reaction goes to completion. Purification by column chromatography or recrystallization can separate the di-ester from the mono-ester.

  • Residual Acid Catalyst: The acid catalyst must be neutralized before product isolation. This is typically achieved by washing with a saturated sodium bicarbonate solution until effervescence ceases.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[1] A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[1] The starting material, 4-hydroxyphthalic acid, is significantly more polar than the product, this compound, and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. The spots can be visualized under UV light, as the aromatic rings are UV-active.[7] A ferric chloride stain can also be used to visualize the phenolic hydroxyl group.

Experimental Protocols

Method 1: Sulfuric Acid Catalyzed Esterification

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxyphthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-hydroxyphthalic acid and an excess of methanol (at least 10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% of the volume of methanol) to the stirring mixture.

  • Heat the reaction mixture to reflux (around 60-80°C) and maintain for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1]

Method 2: Thionyl Chloride Mediated Esterification

This method offers an alternative to sulfuric acid and can be advantageous in certain situations.

Materials:

  • 4-Hydroxyphthalic acid

  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 4-hydroxyphthalic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add thionyl chloride dropwise to the stirring suspension. (Caution: This reaction is exothermic and releases HCl gas).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently heat to reflux for a few hours, monitoring by TLC.

  • Once the reaction is complete, remove the excess methanol and thionyl chloride under reduced pressure.

  • Proceed with the aqueous work-up as described in Method 1 (steps 5-8) to isolate and purify the product.

Data Presentation

Table 1: Comparison of Reaction Conditions and Typical Yields

ParameterSulfuric Acid CatalysisThionyl Chloride Catalysis
Catalyst Concentrated H₂SO₄Thionyl Chloride (SOCl₂)
Molar Ratio (Methanol:Acid) >10:1 (Excess)>10:1 (Excess)
Temperature 60 - 80 °C (Reflux)0 °C to Reflux
Reaction Time 6 - 20 hours[1]2 - 6 hours
Typical Yield Good to HighHigh to Excellent
Notes Equilibrium reaction, requires removal of water or large excess of alcohol for high yield.[2]Forms gaseous byproducts (SO₂ and HCl) which can help drive the reaction to completion.

Table 2: Troubleshooting Guide

SymptomPotential CauseRecommended Solution
Low or No Product Formation Inactive catalystUse fresh, high-quality acid catalyst.
Insufficient heatingEnsure the reaction reaches and maintains the appropriate reflux temperature.
Presence of significant waterUse anhydrous reagents and dry glassware.[6]
Presence of Starting Material in Product Incomplete reactionIncrease reaction time, temperature, or amount of catalyst. Ensure efficient removal of water.
Product is an Oil or Fails to Crystallize Presence of impuritiesPurify by column chromatography. Try different recrystallization solvents.
Low Yield After Work-up Product hydrolysisPerform the sodium bicarbonate wash quickly and at a low temperature.
Incomplete extractionPerform multiple extractions with the organic solvent.

Table 3: Analytical Characterization

TechniqueAnalyteExpected Result
TLC (Ethyl Acetate/Hexane 3:7) 4-Hydroxyphthalic AcidLow Rf value (highly polar)
This compoundHigher Rf value (less polar)[1]
¹H NMR (CDCl₃) This compoundAromatic protons, two distinct methyl ester singlets, and a hydroxyl proton singlet.
IR Spectroscopy This compoundBroad O-H stretch (~3400-3200 cm⁻¹), sharp C=O stretch from the ester (~1720 cm⁻¹).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine 4-Hydroxyphthalic Acid and excess Methanol add_catalyst Add Acid Catalyst (H₂SO₄ or SOCl₂) start->add_catalyst reflux Heat to Reflux (60-80°C) add_catalyst->reflux monitor Monitor by TLC reflux->monitor evaporate Remove Excess Methanol monitor->evaporate Reaction Complete extract Dissolve in Ethyl Acetate & Wash with H₂O evaporate->extract neutralize Wash with NaHCO₃ Solution extract->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry with Na₂SO₄/MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MP) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_impure_product Impure Product cluster_solutions Solutions start Problem Encountered q1_yield Is starting material present in crude product? start->q1_yield q1_impurity What is the nature of the impurity? start->q1_impurity incomplete_rxn Incomplete Reaction q1_yield->incomplete_rxn Yes loss_workup Product Loss During Work-up q1_yield->loss_workup No sol_incomplete Increase reaction time/temp, use excess methanol, remove water. incomplete_rxn->sol_incomplete sol_workup Optimize extraction, careful neutralization. loss_workup->sol_workup acidic_impurity Acidic Impurity (e.g., starting material) q1_impurity->acidic_impurity Acidic neutral_impurity Neutral Impurity (e.g., mono-ester) q1_impurity->neutral_impurity Neutral sol_acidic Wash with mild base (e.g., NaHCO₃ solution). acidic_impurity->sol_acidic sol_neutral Purify by column chromatography or recrystallization. neutral_impurity->sol_neutral

Caption: Troubleshooting decision tree for this compound synthesis.

References

Improving the yield and purity of "Dimethyl 4-hydroxyphthalate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl 4-hydroxyphthalate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct synthetic route is the Fischer esterification of 4-hydroxyphthalic acid with methanol.[1][2] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or thionyl chloride, and requires heating to drive the formation of the ester.[1][3]

Q2: What are the main applications of this compound?

A2: this compound serves as a valuable intermediate and building block in organic synthesis.[2] It is used in the preparation of more complex molecules, including pharmaceuticals and specialty chemicals.[2][4] Its unique reactivity, due to the hydroxyl and dimethyl ester functional groups, makes it useful for specific synthetic applications in materials science.[1]

Q3: What are the key physical and chemical properties of this compound?

A3: It is typically a white to pale yellow solid.[2] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[4] The presence of the hydroxyl group at the 4-position influences its reactivity, allowing for further chemical modifications such as oxidation, reduction, and substitution.[1]

Q4: What safety precautions should be taken when handling this compound?

A4: According to GHS hazard statements, this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors related to reaction equilibrium and conditions.

  • Cause 1: Reversible Reaction Equilibrium: Fischer esterification is a reversible reaction.[6] The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the reactants.

    • Solution: Use a large excess of methanol. This shifts the equilibrium towards the product side (Le Chatelier's principle), driving the reaction to completion.[1][7] Industrial processes often use excess methanol, which is later recovered and recycled.[1]

  • Cause 2: Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.

    • Solution: Increase the reaction time to 16-20 hours and ensure the temperature is maintained in the optimal range of 80-150°C.[1] Monitor the reaction's progress using a technique like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to determine when it has completed.[1]

  • Cause 3: Ineffective Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.

    • Solution: Use fresh, concentrated sulfuric acid (typically 0.2–1 wt%) or thionyl chloride.[1] Ensure proper storage of the catalyst to prevent moisture absorption.

Q2: The final product is impure. What are common impurities and how can I remove them?

A2: Impurities often consist of unreacted starting materials, byproducts, or residual catalyst.

  • Cause 1: Unreacted 4-hydroxyphthalic Acid: Due to the solid nature and potential for incomplete reaction, the starting carboxylic acid can remain.

    • Solution: After the reaction, neutralize the mixture with a weak base like sodium bicarbonate solution.[1][6] This will convert the unreacted carboxylic acid into its water-soluble sodium salt, which can then be removed during an aqueous workup in a separatory funnel.[6]

  • Cause 2: Mono-ester Byproduct: Incomplete esterification can lead to the formation of the mono-methyl ester of 4-hydroxyphthalic acid.

    • Solution: Driving the reaction to completion with excess methanol and sufficient reaction time will minimize this byproduct.[1] Purification via recrystallization or column chromatography can separate the di-ester from the mono-ester.

  • Cause 3: Colored Impurities: The reaction mixture may darken, leading to a colored final product.

    • Solution: Treat the product with activated carbon during the purification process.[1] The activated carbon will adsorb colored impurities, which can then be removed by filtration.[1]

Q3: The reaction seems to have stalled and is not progressing. What should I check?

A3: A stalled reaction is typically due to issues with the reaction setup or reagents.

  • Cause 1: Water in the Reaction: The presence of water, either from wet glassware or reagents, will inhibit the forward reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol if possible. The concentrated sulfuric acid also acts as a dehydrating agent, helping to remove trace amounts of water formed during the reaction.[6]

  • Cause 2: Insufficient Heating/Mixing: A non-uniform temperature or poor mixing can lead to a stalled reaction.

    • Solution: Use a heating mantle with a magnetic stirrer to ensure uniform heating and constant mixing of the reaction mixture.[6] Boiling chips should be added to prevent bumping and ensure smooth boiling.[6]

Data Summary Tables

Table 1: Comparison of Laboratory and Industrial Synthesis Parameters

Parameter Laboratory Scale Industrial Scale
Catalyst Concentrated H₂SO₄ or Thionyl Chloride[1] Sulfuric Acid (0.2–1 wt%)[1]
Temperature 80–150°C[1] Controlled 0–150°C with precise monitoring[1]
Reaction Time 6-20 hours[1] 16–20 hours, often with continuous flow systems[1]
Methanol Ratio Excess (≥1.5:1 molar ratio to acid)[1] Excess, with recovery and recycling systems[1]
Purification Recrystallization, Distillation[1] Distillation, Activated Carbon Filtration[1]

| Typical Purity | High, dependent on conditions | >99%[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is based on typical laboratory procedures.[1][3]

  • Preparation: In a round-bottom flask, add 4-hydroxyphthalic acid (e.g., 20 g, 110 mmol).[3]

  • Reagent Addition: To the flask, add an excess of methanol (e.g., 100 mL).[3] Place the flask in an ice bath to cool the mixture.

  • Catalyst Addition: While stirring, slowly add the acid catalyst.

    • Option A (Thionyl Chloride): Slowly add thionyl chloride (e.g., 20 mL) to the cooled methanol solution.[3]

    • Option B (Sulfuric Acid): Slowly add concentrated sulfuric acid (e.g., 1-2 mL).

  • Reaction: Remove the flask from the ice bath and fit it with a reflux condenser. Heat the mixture to reflux (approximately 80°C) and maintain for 4-8 hours.[3] Monitor the reaction's completion via TLC or HPLC.

  • Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.[3]

  • Neutralization & Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Carefully add a saturated sodium bicarbonate solution to neutralize any remaining acid until effervescence ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. A yield of ~99% can be achieved before purification.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. Ethanol is a commonly used solvent for the recrystallization of this compound.[1]

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[1]

  • Filtration: Perform a hot filtration to remove the activated carbon (if used) or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent. The purified product should be a white solid.

Visualizations

Experimental Workflow

G s1 Start: Reagents (4-Hydroxyphthalic Acid, Methanol) p1 1. Mixing & Catalyst Addition (H₂SO₄ or SOCl₂) s1->p1 p2 2. Reaction Under Reflux (80-150°C, 4-20h) p1->p2 Heating p3 3. Workup (Solvent Removal, Neutralization) p2->p3 Cooling p4 4. Extraction (Ethyl Acetate & Water) p3->p4 p5 5. Purification p4->p5 Crude Product p6 Recrystallization (e.g., from Ethanol) p5->p6 Common Method p7 Column Chromatography p5->p7 Alternative p8 Final Product (Pure this compound) p6->p8 p7->p8

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G issue Problem: Low Yield q1 Is reaction at equilibrium? issue->q1 s1 Solution: Use large excess of methanol to shift equilibrium. q1->s1 Yes q2 Is reaction time sufficient? q1->q2 No s2 Solution: Increase reaction time (16-20h). Monitor with HPLC. q2->s2 No q3 Is temperature optimal? q2->q3 Yes s3 Solution: Ensure temperature is stable at 80-150°C. q3->s3 No q4 Is catalyst active? q3->q4 Yes s4 Solution: Use fresh, anhydrous acid catalyst. q4->s4 No

Caption: Decision tree for troubleshooting low reaction yield.

References

Analytical challenges in detecting "Dimethyl 4-hydroxyphthalate" in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the analytical challenges in detecting Dimethyl 4-hydroxyphthalate (DMHP) in complex matrices.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is its detection important?"

???+ question "What are the primary analytical techniques for detecting DMHP?"

???+ question "What makes the analysis of DMHP in complex matrices challenging?"

Troubleshooting Guides

The following guides address common issues encountered during the analysis of this compound.

Table 1: Troubleshooting Common LC-MS/MS Issues
Problem Potential Cause(s) Recommended Solution(s)
High Background/Blank Levels Contamination from solvents, glassware, plasticware, or SPE cartridges[1].Use high-purity solvents. Avoid plastic containers where possible; use glass or polypropylene. Pre-wash SPE cartridges with a strong solvent (e.g., methanol, acetonitrile) before use.
Poor Peak Shape (Tailing/Fronting) Inappropriate mobile phase pH. Secondary interactions with the stationary phase. Column overload.Adjust mobile phase pH to ensure DMHP is in a single ionic form. Use a different column chemistry (e.g., embedded polar group). Inject a lower concentration or volume.
Low Signal/Poor Sensitivity Inefficient ionization. Matrix suppression. Inefficient extraction and recovery.Optimize MS source parameters (e.g., spray voltage, gas temperatures). Improve sample cleanup to remove interfering matrix components. Use an isotope-labeled internal standard to compensate for suppression. Optimize the SPE method (sorbent type, pH, elution solvent).
Poor Reproducibility Inconsistent sample preparation (manual SPE). Variable matrix effects between samples. Instrument instability.Use an automated SPE system for consistency[1]. Use matrix-matched calibration standards or the standard addition method. Allow the instrument to stabilize and perform regular performance checks.
Table 2: Troubleshooting Common GC-MS Issues
Problem Potential Cause(s) Recommended Solution(s)
No/Very Low Analyte Peak DMHP is too polar and not volatile enough for direct GC analysis[1]. Thermal degradation in the injector.Implement a derivatization step (e.g., silylation with BSTFA) to increase volatility and thermal stability. Alternatively, switch to an LC-MS/MS method.
Peak Tailing Active sites in the GC inlet liner or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Perform a solvent rinse of the column.
Contamination Peaks Phthalate contamination from septa, O-rings, or syringes.Use low-bleed septa and O-rings. Bake out the injector and detector. Rinse the syringe thoroughly with a high-purity solvent.

Experimental Protocols & Workflows

General Workflow for DMHP Analysis in Biological Samples

This diagram illustrates a typical workflow for analyzing DMHP in a complex biological matrix like urine.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Enzyme Enzymatic Deconjugation (β-glucuronidase) Urine->Enzyme SPE_Load SPE Column Conditioning & Sample Loading Enzyme->SPE_Load SPE_Wash SPE Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Analyte Elution SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis SPE_Elute->Analysis Data Quantification & Reporting Analysis->Data

Caption: Workflow for DMHP analysis in urine.

Protocol 1: Sample Preparation from Urine via SPE

This protocol is a generalized procedure based on methods for phthalate metabolites[1].

  • Enzymatic Deconjugation: To 1 mL of urine sample, add a buffer (e.g., ammonium acetate) and a β-glucuronidase enzyme solution. Incubate the mixture (e.g., at 37°C for 2 hours) to cleave the glucuronide conjugates.

  • SPE Column Conditioning: Use a reversed-phase polymeric sorbent SPE cartridge. Condition the cartridge by passing methanol followed by reagent water.

  • Sample Loading: Load the enzyme-digested urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar, interfering compounds.

  • Elution: Elute the DMHP and other phthalate metabolites from the cartridge using an appropriate solvent such as acetonitrile or methanol.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters

These are typical starting parameters. Method development and optimization are required.

ParameterSetting
LC Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile or Methanol
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (m/z) -> Product ion (m/z). Specific transitions must be determined experimentally for DMHP.
Troubleshooting Logic Flow Diagram

This diagram provides a logical path for diagnosing issues with low or no analytical signal.

G Start Problem: Low or No Signal Check_Instrument Is the instrument performing to spec? Start->Check_Instrument Check_Sample Is the issue sample-related? Check_Instrument->Check_Sample Yes Instrument_OK Troubleshoot Instrument: - Calibrate/Tune - Clean Source - Check for Leaks Check_Instrument->Instrument_OK No Check_Recovery Was sample prep recovery low? Check_Sample->Check_Recovery Yes Matrix_Effects High Matrix Effects: - Improve Cleanup - Dilute Sample - Use Isotope Standard Check_Sample->Matrix_Effects No, but signal varies Recovery_Low Low Recovery: - Optimize SPE Method - Check Analyte Stability - Verify Standard Concentrations Check_Recovery->Recovery_Low Yes Sample_OK Re-evaluate Method: - Confirm MRM Transitions - Check Chromatography - Review Integration Check_Recovery->Sample_OK No

Caption: A decision tree for troubleshooting low signal.

References

Storage and handling recommendations for "Dimethyl 4-hydroxyphthalate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 4-hydroxyphthalate (CAS No. 22479-95-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. For long-term stability, it is recommended to store the compound at room temperature in a tightly sealed container to prevent moisture absorption.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment to ensure safety. This includes chemical-resistant gloves (e.g., nitrile gloves), safety goggles or a face shield, and a lab coat.[1] If there is a risk of generating dust or aerosols, respiratory protection should also be used.

Q3: What are the known hazards associated with this compound?

A3: this compound may cause skin, eye, and respiratory tract irritation.[2] It is important to avoid direct contact with the skin and eyes and to prevent inhalation of any dust or vapors. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as ethanol and acetone.[3] Its solubility in water is limited.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: The compound has changed color (e.g., turned slightly yellow).

  • Possible Cause: This could be due to oxidation or degradation of the compound, potentially caused by improper storage conditions such as exposure to light, air, or high temperatures. The phenolic hydroxyl group is susceptible to oxidation.

  • Solution:

    • Assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine if significant degradation has occurred.

    • If the purity is compromised, it is recommended to use a fresh batch of the compound for your experiments to ensure the reliability of your results.

    • To prevent this issue, always store the compound in a tightly sealed container in a cool, dark, and dry place.

Problem 2: Difficulty in dissolving the compound in aqueous buffers for biological assays.

  • Possible Cause: this compound has limited solubility in water. Direct addition to an aqueous buffer may result in incomplete dissolution or precipitation.

  • Solution:

    • Prepare a concentrated stock solution in an appropriate organic solvent, such as ethanol or DMSO.

    • The stock solution can then be serially diluted into the aqueous buffer to the desired final concentration. Ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

    • Gentle warming or sonication may aid in the dissolution process, but be cautious as excessive heat can lead to degradation.

Problem 3: Inconsistent or unexpected results in biological assays.

  • Possible Cause: Inconsistent results can arise from several factors, including degradation of the compound in the experimental medium, interaction with components of the cell culture medium, or contamination. Phthalates are known to have potential endocrine-disrupting effects, and their metabolites might be the active agents.[4]

  • Solution:

    • Stability in Media: Perform a stability study of this compound in your specific experimental medium under the assay conditions (e.g., temperature, pH). A suggested protocol is provided in the "Experimental Protocols" section.

    • Purity Check: Verify the purity of your compound before use. Impurities can lead to off-target effects.

    • Control Experiments: Include appropriate vehicle controls in your experiments to account for any effects of the solvent used to dissolve the compound.

Storage and Handling Recommendations

ParameterRecommendation
Storage Temperature Room Temperature
Storage Conditions Tightly sealed container, in a dry and well-ventilated place.
Light Sensitivity Protect from light.
Incompatible Materials Strong oxidizing agents.

Experimental Protocols

Stability Assessment of this compound in Solution

This protocol is designed to evaluate the stability of this compound under various pH and temperature conditions.[1]

Methodology:

  • Preparation of Buffered Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 9) representative of potential experimental conditions.

  • Sample Preparation: Prepare solutions of this compound in each buffered solution at a known concentration.

  • Incubation: Incubate the prepared solutions at different temperatures (e.g., room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Quantification: Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffered Solutions (pH 4, 7, 9) prep_sample Prepare DMHP Solutions prep_buffer->prep_sample incubate Incubate at Different Temperatures (RT, 37°C) prep_sample->incubate time_points Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->time_points hplc Quantify by HPLC time_points->hplc data_analysis Determine Degradation Rate hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_flow start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC/GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure use_new Use a Fresh Batch of Compound is_pure->use_new No check_stability Assess Stability in Experimental Media is_pure->check_stability Yes use_new->check_stability is_stable Is the Compound Stable? check_stability->is_stable modify_conditions Modify Experimental Conditions (e.g., duration, temperature) is_stable->modify_conditions No check_controls Review Experimental Controls is_stable->check_controls Yes modify_conditions->check_controls end Consult Further Technical Support check_controls->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Monitoring Dimethyl 4-hydroxyphthalate Reactions with RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the synthesis of Dimethyl 4-hydroxyphthalate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting RP-HPLC method for monitoring the reaction of this compound?

A1: A robust starting point for your analysis is a reversed-phase method using a C18 column. The mobile phase can be a gradient of methanol or acetonitrile and water. UV detection is typically effective around 230 nm or 254 nm.[1][2] It is crucial to optimize this method for your specific instrumentation and reaction mixture.

Q2: What are the expected reactants and products in the chromatogram?

A2: In a typical esterification reaction, you should expect to see a peak for your starting material, 4-hydroxyphthalic acid, and your product, this compound.[1] Methanol, often used in excess as a reactant, is generally not retained or observed under these conditions. The retention time of the product, this compound, will be longer than that of the more polar starting material, 4-hydroxyphthalic acid.

Q3: My this compound peak is tailing. How can I improve the peak shape?

A3: Peak tailing for phenolic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based column packing.[3][4] To mitigate this, ensure your mobile phase pH is at least two units below the pKa of the phenolic hydroxyl group. The pKa of the hydroxyl group on a similar compound, dimethyl 4-hydroxyisophthalate, is predicted to be around 8.15, so a mobile phase pH of 3-4 is a good starting point.[5][6] Using a modern, high-purity, end-capped C18 column can also significantly reduce peak tailing.[7]

Q4: I am seeing an unexpected peak in my chromatogram as the reaction progresses. What could it be?

A4: An unexpected peak could be a reaction intermediate or a degradation product. Given that the reaction involves esterification, a common side reaction is the hydrolysis of the ester product, this compound, back to the starting material, 4-hydroxyphthalic acid, particularly if there is water in your reaction mixture.[1] Consider running a standard of 4-hydroxyphthalic acid to confirm if it co-elutes with the unexpected peak.

Q5: My retention times are shifting from one injection to the next. What is causing this?

A5: Fluctuating retention times can be caused by several factors. Ensure your HPLC system has had adequate time to equilibrate with the mobile phase.[8] Inconsistent mobile phase composition due to improper mixing or evaporation of the more volatile solvent component can also lead to shifts.[8] Additionally, check for any leaks in the system and ensure the column temperature is stable and controlled.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the RP-HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with silanol groups.- Inappropriate mobile phase pH.[3][9]- Column overload.- Use a mobile phase with a pH between 3 and 4.- Employ a high-purity, end-capped C18 column.- Reduce the sample concentration.[3]
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the initial mobile phase if possible.- Reduce the injection volume or dilute the sample.[8]
Split Peaks - Clogged inlet frit of the column.- Void in the column packing material.- Replace the column inlet frit.- If a void is suspected, try reversing and flushing the column (check manufacturer's guidelines first). If the problem persists, replace the column.[3][4]
No Peaks or Very Small Peaks - No sample injected.- Detector issue (e.g., lamp off).- Incorrect wavelength setting.- Verify the injection process and sample volume.- Check the detector status and ensure the lamp is on.- Confirm the UV detection wavelength is set appropriately for this compound (e.g., 230 nm or 254 nm).[1][2]
Unstable Baseline (Drift or Noise) - Air bubbles in the system.- Contaminated mobile phase or column.- Inadequate mobile phase degassing.- Purge the pump to remove air bubbles.- Use fresh, HPLC-grade solvents and filter the mobile phase.- Degas the mobile phase thoroughly before and during use.[8]
Variable Retention Times - Inadequate column equilibration.- Inconsistent mobile phase composition.- Fluctuating column temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injections.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.[8]

Experimental Protocols

Standard RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for the analysis. Optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase (90:10 Water:Acetonitrile).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of this compound to determine its retention time.

    • Inject a standard of 4-hydroxyphthalic acid to determine its retention time.

    • Inject the prepared reaction sample.

    • Monitor the decrease in the peak area of 4-hydroxyphthalic acid and the increase in the peak area of this compound over time to determine the reaction progress.

Visualizations

RP_HPLC_Workflow Figure 1. RP-HPLC Workflow for Reaction Monitoring cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dilute & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Filter & Degas) equilibration System Equilibration mobile_phase_prep->equilibration instrument_setup Instrument Setup (Column, Method) instrument_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification (% Conversion) integration->quantification report Generate Report quantification->report

Caption: Figure 1. A typical workflow for monitoring a chemical reaction using RP-HPLC.

Troubleshooting_Tree Figure 2. Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust pH to 3-4 with 0.1% Formic Acid check_ph->adjust_ph No check_column Is an end-capped, high-purity C18 column used? check_ph->check_column Yes adjust_ph->check_column use_new_column Switch to a suitable end-capped column check_column->use_new_column No check_concentration Is sample concentration too high? check_column->check_concentration Yes use_new_column->check_concentration dilute_sample Dilute sample or reduce injection volume check_concentration->dilute_sample Yes problem_solved Problem Resolved check_concentration->problem_solved No dilute_sample->problem_solved

Caption: Figure 2. A decision tree for troubleshooting peak tailing issues.

References

Avoiding common side reactions in "Dimethyl 4-hydroxyphthalate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Dimethyl 4-hydroxyphthalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of 4-hydroxyphthalic acid with methanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or thionyl chloride, and requires heating.[1]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The two main side reactions of concern are:

  • Incomplete Esterification: This results in the formation of mono-methyl 4-hydroxyphthalate, where only one of the two carboxylic acid groups is esterified.

  • O-methylation (Etherification): The phenolic hydroxyl group can react with methanol under acidic conditions to form a methyl ether, yielding dimethyl 4-methoxyphthalate.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, a silica gel plate with a mobile phase like ethyl acetate/hexane (e.g., 3:7 ratio) can be used to separate the starting material, the mono-ester, and the final product.[1]

Q4: What are the typical purification methods for the final product?

A4: Common purification techniques for this compound include recrystallization, often from ethanol, and column chromatography.[1] Industrial-scale purification may also involve distillation and treatment with activated carbon for decolorization.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield of the desired product is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Explanation
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (within the optimal range). - Use a larger excess of methanol.The Fischer esterification is an equilibrium reaction. Driving it towards the product side requires sufficient time, energy, and a high concentration of one of the reactants (methanol).[1]
Water in the Reaction Mixture - Use anhydrous methanol and ensure all glassware is thoroughly dried. - Employ a Dean-Stark apparatus to remove water as it forms.The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester product and reducing the overall yield.[2]
Insufficient Catalyst - Increase the catalyst concentration slightly.A sufficient amount of acid catalyst is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Suboptimal Temperature - Optimize the reaction temperature. Temperatures are typically in the range of 60-150°C.[1]Too low a temperature will result in a slow reaction rate, while excessively high temperatures may promote side reactions or decomposition.[3]
Problem 2: Presence of Significant Impurities

The detection of impurities in the final product can complicate purification and affect the final product's quality.

Impurity Detected Potential Cause Recommended Solution
Mono-methyl 4-hydroxyphthalate - Insufficient reaction time or temperature. - Insufficient amount of methanol.- Prolong the reaction time and/or increase the temperature moderately. - Ensure a significant excess of methanol is used to favor the formation of the di-ester.
Dimethyl 4-methoxyphthalate - High reaction temperature. - Prolonged reaction time at elevated temperatures.- Lower the reaction temperature. While higher temperatures can increase the rate of esterification, they can also promote the etherification of the phenolic hydroxyl group. - Optimize the reaction time to maximize di-ester formation without significant etherification.
Unreacted 4-hydroxyphthalic acid - Incomplete reaction.- Refer to the troubleshooting guide for low yield. Ensure adequate reaction time, temperature, and catalyst concentration.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound.

Table 1: Effect of Reaction Temperature on Product Distribution (General Trends)

Reaction Temperature Yield of this compound Formation of Mono-methyl Ester Formation of Dimethyl 4-methoxyphthalate
Low (e.g., 60-80°C) ModerateHigherLow
Optimal (e.g., 80-120°C) HighLowModerate
High (e.g., >120°C) May DecreaseLowHigher

Table 2: Effect of Methanol to 4-hydroxyphthalic acid Molar Ratio on Yield

Molar Ratio (Methanol:Acid) Relative Yield of this compound Explanation
1:1 Low to ModerateThe reaction equilibrium is not significantly shifted towards the products.
5:1 HighA moderate excess of methanol helps to drive the reaction forward.
>10:1 (Methanol as solvent) Very HighA large excess of methanol acts as both reactant and solvent, maximizing the shift in equilibrium towards the product.[1]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a high-yield laboratory procedure.

Materials:

  • 4-hydroxyphthalic acid (20 g, 110 mmol)

  • Methanol (100 mL)

  • Thionyl chloride (20 mL)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphthalic acid in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride to the stirred solution.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 80°C.

  • Maintain the temperature at 80°C and continue stirring for 4 hours.

  • After the reaction is complete, remove the volatile components by distillation under reduced pressure.

  • The resulting white solid is crude this compound.

  • For further purification, dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the ethyl acetate under reduced pressure.

  • Recrystallize the solid from ethanol to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst 4-hydroxyphthalic acid 4-hydroxyphthalic acid Reaction Reaction 4-hydroxyphthalic acid->Reaction Methanol Methanol Methanol->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product This compound Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction Causes cluster_side_reactions Side Reactions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Insufficient Time/Temp Insufficient Time/Temp Incomplete Reaction->Insufficient Time/Temp Low Catalyst Conc. Low Catalyst Conc. Incomplete Reaction->Low Catalyst Conc. Water Present Water Present Incomplete Reaction->Water Present O-methylation O-methylation Side Reactions->O-methylation Mono-esterification Mono-esterification Side Reactions->Mono-esterification

Caption: Logical relationships in troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of Dimethyl 4-hydroxyphthalate and Diethyl 4-hydroxyphthalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, biological activities, and synthetic methodologies of Dimethyl 4-hydroxyphthalate and Diethyl 4-hydroxyphthalate.

This guide provides a detailed comparison of this compound and Diethyl 4-hydroxyphthalate, two closely related phthalate esters. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed selection of these compounds for their specific research applications. This comparison summarizes key quantitative data in structured tables, outlines experimental protocols for relevant biological assays, and visualizes synthetic pathways and potential mechanisms of action.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical characteristics of a compound are critical determinants of its biological activity and application. The primary distinction between this compound and Diethyl 4-hydroxyphthalate lies in the ester side chains—methyl versus ethyl groups. This seemingly minor structural difference can influence properties such as molecular weight, lipophilicity, and rates of hydrolysis.[1]

PropertyThis compoundDiethyl 4-hydroxyphthalateReference(s)
CAS Number 22479-95-464139-21-5[1]
Molecular Formula C₁₀H₁₀O₅C₁₂H₁₄O₅[1]
Molecular Weight 210.18 g/mol 238.24 g/mol [1][2]
Appearance White to pale yellow crystalline powder-[1]
Melting Point 100-111 °CNo experimental data available[1]
Boiling Point 330.6 ± 22.0 °C356.7 °C (Predicted)[3]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.No experimental data available[1]
LogP (Octanol-Water Partition Coefficient) ~1.74~1.75[3]

Synthesis and Production

Both compounds are typically synthesized via the esterification of 4-hydroxyphthalic acid. The choice of alcohol—methanol for this compound and ethanol for Diethyl 4-hydroxyphthalate—is the key variable in the synthesis.

General Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 4-Hydroxyphthalic_Acid 4-Hydroxyphthalic Acid Esterification Esterification 4-Hydroxyphthalic_Acid->Esterification Alcohol Methanol or Ethanol Alcohol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Heat Heat Heat->Esterification Target_Compound Dimethyl or Diethyl 4-hydroxyphthalate Esterification->Target_Compound Water Water Esterification->Water

Caption: General workflow for the synthesis of Dimethyl and Diethyl 4-hydroxyphthalate.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 4-hydroxyphthalic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphthalic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Set up the apparatus for reflux and heat the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding sodium bicarbonate solution until effervescence ceases.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Biological Activities: A Comparative Overview

While comprehensive comparative data is limited, existing research suggests potential biological activities for this compound. The biological profile of Diethyl 4-hydroxyphthalate is less characterized in the scientific literature.

This compound
  • Anticancer Activity: Some studies indicate that this compound may possess anticancer properties.[1] The proposed mechanism involves the disruption of cellular membranes and interference with cell signaling pathways, leading to the inhibition of cell proliferation in certain cancer cell lines.[1]

  • Antifungal Activity: There is evidence to suggest that this compound exhibits antifungal properties.

Diethyl 4-hydroxyphthalate

There is a notable lack of specific biological activity data for Diethyl 4-hydroxyphthalate in the available literature. Most search results for the biological activity of "diethyl phthalate" refer to the non-hydroxylated parent compound, which has been studied for its potential as an antimicrobial and for its effects on various biological systems. It is plausible that Diethyl 4-hydroxyphthalate may share some of these activities, but dedicated experimental verification is required.

Potential Signaling Pathways

The precise signaling pathways modulated by Dimethyl and Diethyl 4-hydroxyphthalate are not yet fully elucidated. However, based on the reported anticancer activity of this compound, a potential mechanism of action could involve the modulation of pathways critical for cancer cell survival and proliferation.

Phthalate_Derivative This compound Cell_Membrane_Interaction Interaction with Cell Membrane Phthalate_Derivative->Cell_Membrane_Interaction Signaling_Pathway_Disruption Disruption of Cell Signaling Pathways Cell_Membrane_Interaction->Signaling_Pathway_Disruption Inhibition_of_Proliferation Inhibition of Cell Proliferation Signaling_Pathway_Disruption->Inhibition_of_Proliferation Apoptosis_Induction Induction of Apoptosis Signaling_Pathway_Disruption->Apoptosis_Induction

Caption: Putative mechanism of action for the anticancer activity of this compound.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or Diethyl 4-hydroxyphthalate

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the compounds against fungal strains.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized fungal inoculum

  • RPMI-1640 medium (buffered with MOPS)

  • This compound or Diethyl 4-hydroxyphthalate

  • DMSO for stock solution preparation

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO and make serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

  • Visually read the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

This compound and Diethyl 4-hydroxyphthalate are structurally similar compounds with differing physicochemical properties primarily due to their ester side chains. This compound has been the subject of more extensive research, with evidence suggesting potential anticancer and antifungal activities. In contrast, the biological profile of Diethyl 4-hydroxyphthalate remains largely unexplored, presenting an opportunity for future investigation. The choice between these two compounds will depend on the specific research objectives, with this compound being a more characterized starting point for studies into its known biological effects. Further research is warranted to fully elucidate the biological activities and mechanisms of action of both compounds, particularly for the understudied Diethyl 4-hydroxyphthalate.

References

A Comparative Analysis of Dimethyl 4-hydroxyphthalate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of Dimethyl 4-hydroxyphthalate and its structural isomers, providing essential data for researchers in pharmacology and materials science.

This guide offers a comprehensive comparative analysis of this compound and its key isomers: Dimethyl 3-hydroxyphthalate, Dimethyl 4-hydroxyisophthalate, and Dimethyl 5-hydroxyisophthalate. By presenting a side-by-side view of their chemical structures, physicochemical properties, and biological implications, this document aims to facilitate informed decisions in experimental design and drug development.

Introduction to this compound and Its Isomers

This compound and its isomers are aromatic esters that have garnered interest in various scientific fields, including as intermediates in the synthesis of pharmaceuticals and polymers.[1] The position of the hydroxyl (-OH) group and the arrangement of the dimethyl ester groups on the benzene ring significantly influence the molecule's properties, including its reactivity, solubility, and biological activity. Understanding these differences is crucial for their application in research and development.

This guide focuses on the following isomers:

  • This compound: The primary compound of interest, with ester groups at the 1 and 2 positions and a hydroxyl group at the 4 position.

  • Dimethyl 3-hydroxyphthalate: An isomer with the hydroxyl group at the 3 position.

  • Dimethyl 4-hydroxyisophthalate: A structural isomer where the ester groups are at the 1 and 3 positions (isophthalate backbone).[1]

  • Dimethyl 5-hydroxyisophthalate: Another isophthalate isomer with the hydroxyl group at the 5 position.

Physicochemical Properties: A Comparative Overview

The structural variations among these isomers lead to distinct physicochemical properties, which are summarized in the table below. These properties are critical for predicting the behavior of these compounds in different experimental settings.

PropertyThis compoundDimethyl 3-hydroxyphthalateDimethyl 4-hydroxyisophthalateDimethyl 5-hydroxyisophthalate
CAS Number 22479-95-4[2]36669-02-0[3]5985-24-0[4]13036-02-7
Molecular Formula C₁₀H₁₀O₅[2]C₁₀H₁₀O₅[3]C₁₀H₁₀O₅[4]C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol [2]210.18 g/mol [3]210.18 g/mol [4]210.18 g/mol
Melting Point (°C) 120-122[5]Not available97[6]162-164
Boiling Point (°C) Not availableNot available305[6]Not available
LogP 1.25-1.77[1]2.2[3]2.2[4]1.88[5]
Topological Polar Surface Area (TPSA) 66.8 Ų[1]72.8 Ų[3]72.8 Ų[4]72.8 Ų[5]
Water Solubility 2.01 mg/mL (estimated)[1]Not availableNot availableNot available

Synthesis and Characterization: Experimental Protocols

The primary method for synthesizing these dimethyl hydroxyphthalate isomers is the Fischer esterification of the corresponding hydroxyphthalic acid with methanol in the presence of an acid catalyst.

General Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Start Start: Hydroxyphthalic Acid Isomer + Methanol AcidCatalyst Add Acid Catalyst (e.g., H₂SO₄) Start->AcidCatalyst Reflux Reflux Reaction Mixture AcidCatalyst->Reflux Neutralize Neutralize with NaHCO₃ solution Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Recrystallization Evaporate->Purify Product Final Product: Dimethyl Hydroxyphthalate Isomer Purify->Product

Caption: General workflow for the synthesis of dimethyl hydroxyphthalate isomers.

Detailed Synthesis Protocol for this compound

Materials:

  • 4-Hydroxyphthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphthalic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% v/v) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol to yield a pure crystalline solid.[5]

Note: This general protocol can be adapted for the synthesis of other isomers by starting with the corresponding hydroxyphthalic acid isomer.

Characterization

The synthesized isomers should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the position of the hydroxyl and ester groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the hydroxyl (-OH stretch), carbonyl (C=O stretch of the ester), and aromatic (C-H and C=C stretches) groups.

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the synthesized compound.

Biological Activity and Potential Applications

While comprehensive comparative studies on the biological activities of these specific isomers are limited, the broader class of phthalates has been investigated for various biological effects.

Potential as Endocrine Disruptors

Some phthalates are known to be endocrine-disrupting chemicals (EDCs).[2] The structural differences between the dimethyl hydroxyphthalate isomers could lead to variations in their binding affinity to nuclear receptors and thus, different endocrine-disrupting potentials. Further research is needed to comparatively evaluate the endocrine-disrupting effects of these specific isomers.

Intermediates in Pharmaceutical Synthesis

These compounds serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications.[1] For instance, Dimethyl 5-hydroxyisophthalate has been used in the synthesis of polymers for potential use in cancer diagnosis and treatment.[7] The specific positioning of the hydroxyl and ester groups on each isomer provides different reactive sites for further chemical modifications, making them valuable synthons in drug discovery.

Comparative Cytotoxicity

Limited studies have investigated the comparative toxicity of phthalate isomers. For example, a study on two isomeric alkylphthalates (di-n-octyl phthalate and di-2-ethylhexyl phthalate) showed differences in their toxicity to bacteria.[8] This suggests that the isomeric form of dimethyl hydroxyphthalates could also influence their cytotoxicity profiles.

Future Directions and Research Opportunities

The information compiled in this guide highlights several areas for future research:

  • Direct Comparative Studies: There is a clear need for studies that directly compare the physicochemical properties and biological activities of this compound and its isomers under standardized conditions.

  • Elucidation of Biological Mechanisms: Further investigation into the specific molecular targets and signaling pathways affected by these isomers is crucial to understand their biological effects.

  • Structure-Activity Relationship (SAR) Studies: A systematic evaluation of a wider range of isomers would provide valuable insights into the structure-activity relationships, guiding the design of new molecules with desired properties.

Conclusion

This comparative guide provides a foundational overview of this compound and its key isomers for researchers and professionals in drug development. The presented data on their synthesis, physicochemical properties, and potential biological activities underscore the importance of isomeric structure in determining a compound's function. While this guide offers a valuable starting point, further direct comparative studies are essential to fully elucidate the unique characteristics of each isomer and unlock their full potential in various scientific applications.

Visualization of Isomeric Structures

G cluster_4OHP This compound cluster_3OHP Dimethyl 3-hydroxyphthalate cluster_4OHIP Dimethyl 4-hydroxyisophthalate cluster_5OHIP Dimethyl 5-hydroxyisophthalate node4OHP node4OHP node3OHP node3OHP node4OHIP node4OHIP node5OHIP node5OHIP

Caption: Chemical structures of the compared dimethyl hydroxyphthalate isomers.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Dimethyl 4-hydroxyphthalate and its analogs, Dimethyl phthalate and 4-Hydroxyphthalic acid, is presented, offering insights into their structural and electronic properties through a comparative spectroscopic study. This guide provides key experimental data and methodologies for researchers in organic chemistry, materials science, and drug development.

This compound is a versatile chemical intermediate used in the synthesis of more complex organic molecules, including pharmaceutical ingredients and specialty chemicals.[1] Its spectroscopic signature, when compared with its parent compound, 4-hydroxyphthalic acid, and its non-hydroxylated counterpart, Dimethyl phthalate, reveals the influence of the hydroxyl and ester functional groups on the molecule's electronic environment.

Structural and Spectroscopic Overview

The key structural differences between the three compounds lie in the substituents on the benzene ring. This compound features two adjacent methoxycarbonyl groups and a hydroxyl group. Dimethyl phthalate lacks the hydroxyl group, while 4-Hydroxyphthalic acid possesses two carboxylic acid groups and a hydroxyl group. These variations lead to distinct patterns in their respective NMR, IR, and mass spectra.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, Dimethyl phthalate, and 4-Hydroxyphthalic acid.

Spectroscopic Technique This compound Dimethyl phthalate 4-Hydroxyphthalic acid
¹H NMR (CDCl₃, 400 MHz) δ 7.77 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2 Hz, 1H), 6.95 (dd, J = 8.4 and 2.0 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H)[2]No data available in search resultsNo data available in search results
¹H NMR (DMSO-d₆, 400 MHz) No data available in search resultsNo data available in search resultsδ 6.90-6.93 (m, 2H), 7.69 (dd, 1H; J=2.4 Hz, 6.6 Hz), 10.41 (br s, 1H), 12.87 (br s, 2H)[3]
¹³C NMR (DMSO-d₆, 100 MHz) No data available in search resultsNo data available in search resultsδ 114.2, 116.2, 120.7, 131.5, 137.3, 160.1, 167.4, 169.5[3]
FT-IR (KBr, cm⁻¹) Broad peak ~3200-3400 (O-H), Sharp peak ~1720 (C=O, ester)[4]Data available, but specific peak values not provided in search results[5][6][7][8]Data available, but specific peak values not provided in search results[9]
Mass Spectrometry (ESI-MS) m/z 211 ([M+H]⁺)[2]Data available, but specific m/z values not provided in search results[10][11]No data available in search results
Mass Spectrometry (GC-MS) m/z (Top Peak): 179[12]Data available, but specific m/z values not provided in search results[10][11]No data available in search results

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2][3][13] Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2][3][13] Chemical shifts (δ) are reported in parts per million (ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using the KBr wafer technique.[4][12] The presence of characteristic functional groups was identified by their vibrational frequencies.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) were used to determine the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[2][12]

Structural Relationships

The following diagram illustrates the structural relationship between this compound and the related compounds.

G Structural Relationship of Compared Compounds cluster_0 Core Structure: Phthalic Acid Backbone cluster_1 Esterification cluster_2 Dehydroxylation 4_Hydroxyphthalic_acid 4-Hydroxyphthalic acid (C₈H₆O₅) -COOH at C1, C2 -OH at C4 Dimethyl_4_hydroxyphthalate This compound (C₁₀H₁₀O₅) -COOCH₃ at C1, C2 -OH at C4 4_Hydroxyphthalic_acid->Dimethyl_4_hydroxyphthalate Esterification (+ 2 CH₃OH) Dimethyl_phthalate Dimethyl phthalate (C₁₀H₁₀O₄) -COOCH₃ at C1, C2 Dimethyl_4_hydroxyphthalate->Dimethyl_phthalate Dehydroxylation

Caption: Chemical structures and transformations.

This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its close structural relatives. The provided data and experimental context serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these important chemical compounds.

References

A Comparative Analysis of the Biological Activities of Dimethyl 4-hydroxyphthalate and Other Common Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Dimethyl 4-hydroxyphthalate (DMHP) and other widely studied phthalates. Due to the structural nuances and metabolic differences within this class of compounds, their interactions with biological systems vary significantly. This document summarizes available experimental data on their cytotoxicity, endocrine-disrupting potential, and anti-inflammatory effects, offering a resource for researchers in toxicology, pharmacology, and drug development.

While extensive research exists for common phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), it is important to note that publicly available quantitative data for this compound is limited. The information presented herein is based on existing literature, and the absence of direct comparative studies necessitates careful interpretation.

Executive Summary

This compound is a metabolite of Dimethyl phthalate (DMP) and is distinguished by a hydroxyl group on its aromatic ring, which may influence its biological activity.[1] It has been investigated for its potential anticancer properties and is recognized as a potential endocrine-disrupting compound.[1][2] In contrast, other phthalates are well-documented for their endocrine-disrupting effects, particularly their anti-androgenic and estrogenic activities, as well as their impact on various signaling pathways.[3][4][5]

Data Presentation: Comparative Biological Activity

The following tables summarize quantitative data on the cytotoxicity and endocrine-disrupting activity of several common phthalates. It is crucial to acknowledge that the experimental conditions, model organisms, and cell lines used in these studies vary, which can influence the results. No direct comparative quantitative data for this compound was available in the reviewed literature.

Table 1: Comparative Cytotoxicity of Phthalates

PhthalateModel Organism/Cell LineAssayEndpointResultReference
Butyl benzyl phthalate (BBP)Zebrafish (Danio rerio) embryos72h acute toxicityLC500.72 ppm[3][4]
Di(n-butyl) phthalate (DBP)Zebrafish (Danio rerio) embryos72h acute toxicityLC500.63 ppm[3][4]
Di(n-butyl) phthalate (DBP)Bovine peripheral lymphocytesMTT assayLD5050 µM[6]
Phthalate Mixture*Zebrafish (Danio rerio) embryos72h acute toxicityLC500.50 ppm[4]

* Mixture of BBP, DBP, DEHP, DIDP, DINP, and DNOP.

Table 2: Comparative Endocrine-Disrupting Activity of Phthalates

PhthalateModel Organism/Cell LineAssay TypeEffectPotency/ConcentrationReference
Butyl benzyl phthalate (BBP)Transgenic medaka (Oryzias melastigma)Estrogen-responsive reporter assayEstrogenic activity1.50 ppm[3]
Di(n-butyl) phthalate (DBP)Transgenic medaka (Oryzias melastigma)Estrogen-responsive reporter assayEnhanced-estrogenic activity1.00 ppm[3]
Di(2-ethylhexyl) phthalate (DEHP)Transgenic medaka (Oryzias melastigma)Estrogen-responsive reporter assayEnhanced-estrogenic activity1.50 ppm[3]
Diisononyl phthalate (DINP)Transgenic medaka (Oryzias melastigma)Estrogen-responsive reporter assayEnhanced-estrogenic activity1.50 ppm[3]
Di(2-ethylhexyl) phthalate (DEHP)MCF-7 cellsE-Screen (proliferation assay)Estrogenic activity30 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the assessment of phthalate biological activity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable cells.[8]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test phthalate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

A detailed, step-by-step protocol can be found in resources provided by Abcam and BroadPharm.[9]

Reporter Gene Assay for Endocrine Disruption

Reporter gene assays are a common in vitro tool to screen for chemicals that can modulate the activity of nuclear receptors, such as the estrogen receptor (ER) or androgen receptor (AR).

Principle: These assays utilize a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) linked to a hormone response element (HRE). When an endocrine-disrupting chemical binds to and activates the corresponding nuclear receptor in the cell, the receptor-ligand complex binds to the HRE, driving the expression of the reporter gene. The resulting signal (e.g., light output for luciferase) is proportional to the level of receptor activation.[11][12]

Protocol Outline:

  • Cell Culture: Maintain a stable cell line expressing the nuclear receptor of interest and the corresponding reporter gene construct.

  • Cell Plating: Seed the cells into 96-well or 384-well plates.

  • Compound Exposure: Treat the cells with a range of concentrations of the test phthalate. Include appropriate positive and negative controls (e.g., the natural hormone and vehicle control, respectively).

  • Incubation: Incubate the plates for a sufficient period to allow for receptor activation and reporter gene expression (typically 24-48 hours).

  • Signal Detection: Add the necessary substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer or spectrophotometer.

Further details on establishing and performing reporter gene assays can be found in publications by the National Institutes of Health and Frontiers in Endocrinology.[11][12][13][14]

Signaling Pathways and Mechanisms of Action

Phthalates can exert their biological effects through various signaling pathways. The following diagrams illustrate two key pathways implicated in phthalate-induced cellular responses.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalates Phthalates Receptor Receptor Phthalates->Receptor LPS/Cytokines LPS/Cytokines LPS/Cytokines->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibition IkB_P P-IκB IkB->IkB_P NF_kB_active Active NF-κB NF_kB->NF_kB_active Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF_kB_active->DNA Translocation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalates Phthalates Phthalate_Metabolites Phthalate_Metabolites Phthalates->Phthalate_Metabolites Metabolism PPAR PPAR Phthalate_Metabolites->PPAR Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulation of Lipid Metabolism & Inflammation

Caption: PPAR Signaling Pathway.

Conclusion

This compound presents a unique chemical structure within the phthalate family that warrants further investigation into its biological activities. While it is identified as a potential endocrine disruptor, a direct comparison of its potency with other well-characterized phthalates is currently hampered by a lack of quantitative data. The provided data on common phthalates highlights their varying degrees of cytotoxicity and endocrine-disrupting potential. Researchers are encouraged to utilize the outlined experimental protocols to conduct comparative studies to better elucidate the biological activity profile of this compound. Understanding the interactions of these compounds with key signaling pathways such as NF-κB and PPAR is essential for assessing their potential impact on human health.

References

A Comparative Guide to the In Vitro Biological Effects of Dimethyl 4-hydroxyphthalate and Selected Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological effects of Dimethyl 4-hydroxyphthalate (DM4HP) and alternative compounds with established antioxidant and anti-inflammatory properties. Due to the limited availability of quantitative in vitro data for this compound in publicly accessible literature, this guide presents a framework for its evaluation alongside data for well-characterized molecules: Butylated Hydroxytoluene (BHT) as an antioxidant and Dimethyl Fumarate (DMF) as an anti-inflammatory agent. The structural isomer, Dimethyl 4-hydroxyisophthalate, is also included for structural comparison, although extensive biological data is similarly lacking.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the alternative compounds, providing a benchmark for the potential evaluation of this compound.

Table 1: Antioxidant Activity

CompoundAssayTargetIC50 Value
This compound DPPH Radical ScavengingDPPH RadicalData not available
Butylated Hydroxytoluene (BHT)DPPH Radical ScavengingDPPH Radical~17.8 µg/mL
Ascorbic Acid (Standard)DPPH Radical ScavengingDPPH Radical~5 µg/mL

Table 2: Anti-inflammatory Activity

CompoundAssayTarget/PathwayCell TypeIC50 Value
This compound Nitric Oxide (NO) Production InhibitioniNOSData not availableData not available
Dimethyl Fumarate (DMF)NF-κB InhibitionNF-κB TranslocationHuman Endothelial Cells~30-50 µM
Dimethyl Fumarate (DMF)Cytokine Production InhibitionVariousMurine SplenocytesEffective at 9 µg/mL

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Materials : this compound, Butylated Hydroxytoluene (BHT), Ascorbic acid (standard), DPPH, Methanol, 96-well microplate, Microplate reader.

  • Procedure :

    • Prepare a stock solution of the test compounds (DM4HP, BHT) and ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Materials : this compound, Dimethyl Fumarate (DMF), RAW 264.7 macrophage cells, Lipopolysaccharide (LPS), Griess Reagent, Cell culture medium, 96-well plate.

  • Procedure :

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (DM4HP, DMF) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell supernatant.

    • Add Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without treatment.

    • Determine the IC50 value from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials : Test compound, Human cancer cell line (e.g., HeLa), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure :

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key anti-inflammatory signaling pathway and a general experimental workflow for evaluating the biological effects of a test compound.

G cluster_0 Experimental Workflow A Compound Preparation C In Vitro Assay (e.g., DPPH, NO, MTT) A->C B Cell Culture B->C D Data Acquisition C->D E Data Analysis (IC50) D->E

Caption: A generalized workflow for in vitro biological activity testing.

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes Activation DMF Dimethyl Fumarate DMF->IKK Inhibition

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of Dimethyl Fumarate.

A Comparative Analysis of Dimethyl 4-hydroxyphthalate and Dimethyl 4-hydroxyisophthalate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is critical for lead optimization and target validation. This guide provides a detailed comparison of Dimethyl 4-hydroxyphthalate and Dimethyl 4-hydroxyisophthalate, focusing on their physicochemical properties, biological activities, and the experimental methodologies used to evaluate them.

Physicochemical Properties: A Tale of Two Isomers

This compound and Dimethyl 4-hydroxyisophthalate share the same molecular formula (C₁₀H₁₀O₅) and molecular weight (approximately 210.18 g/mol ).[1] However, the positional difference of the methoxycarbonyl groups on the benzene ring—positions 1 and 2 for the phthalate and 1 and 3 for the isophthalate—leads to distinct physicochemical properties.

PropertyThis compoundDimethyl 4-hydroxyisophthalate
Synonyms 4-Hydroxyphthalic acid dimethyl ester4-Hydroxyisophthalic acid dimethyl ester, Methyl salicylate analogue
CAS Number 22479-95-4[2]5985-24-0[3]
Molecular Formula C₁₀H₁₀O₅C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol [1]210.18 g/mol [3]
Melting Point Not available97 °C[3]
Boiling Point Not available304.9 °C at 760 mmHg[3]
Density Not available1.284 g/cm³[3]

Biological Activities and Potential Applications

The structural isomerism of these compounds significantly influences their biological profiles, suggesting different potential therapeutic applications.

This compound: A Candidate for Anticancer and Antifungal Therapies

This compound has demonstrated potential as both an anticancer and antifungal agent. Its mechanism of action is believed to involve interactions with cellular membranes and the disruption of key signaling pathways.[4] Research suggests that this compound may influence pathways related to tumor proliferation and muscle glycogen synthesis by binding to intracellular receptors.[4]

Dimethyl 4-hydroxyisophthalate: Antimicrobial and Anticoagulant Potential

While direct biological data on Dimethyl 4-hydroxyisophthalate is less extensive, studies on its derivatives, particularly anilides of 4-hydroxyisophthalic acid, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, there is some indication that Dimethyl 4-hydroxyisophthalate itself may possess anticoagulant properties by inhibiting platelet aggregation.[6] It is also recognized as a synthetic building block and an analogue of methyl salicylate.[7]

Experimental Methodologies

To aid researchers in designing their own investigations, this section details common experimental protocols for assessing the biological activities discussed above.

Anticancer Activity Assessment: The MTT Assay

A widely used method to evaluate the cytotoxic effects of a compound on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Protocol:

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity start Seed Cancer Cells in 96-well Plate treat Treat with Test Compound start->treat Allow cell attachment incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read end Determine Cell Viability read->end

Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity Assessment: Disk Diffusion and Broth Microdilution

The antimicrobial potential of a compound can be initially screened using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol (Disk Diffusion):

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Plate Inoculation: The microbial suspension is uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound (e.g., a derivative of Dimethyl 4-hydroxyisophthalate) are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Susceptibility Testing cluster_disk Disk Diffusion cluster_broth Broth Microdilution (MIC) start Prepare Microbial Inoculum inoculate_agar Inoculate Agar Plate start->inoculate_agar prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions apply_disk Apply Compound-impregnated Disk inoculate_agar->apply_disk incubate_disk Incubate Plate apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone inoculate_wells Inoculate Wells with Microbe prepare_dilutions->inoculate_wells incubate_broth Incubate Plate inoculate_wells->incubate_broth determine_mic Determine MIC (Lowest concentration with no growth) incubate_broth->determine_mic

Workflow for antimicrobial susceptibility testing.

Signaling Pathways

While the precise signaling pathways for both compounds are not fully elucidated, preliminary findings and the activities of related compounds suggest potential avenues for further research.

For This compound , its reported anticancer activity points towards interference with cell proliferation and survival pathways. Given its interaction with intracellular receptors, investigating its effects on nuclear receptor signaling, such as estrogen or androgen receptor pathways, could be a fruitful area of research.

For Dimethyl 4-hydroxyisophthalate , its structural similarity to methyl salicylate, a known non-steroidal anti-inflammatory drug (NSAID), suggests a potential interaction with the cyclooxygenase (COX) pathways. Its potential anticoagulant effect also warrants investigation into its impact on the coagulation cascade.

Signaling_Pathway_Hypothesis cluster_phthalate This compound cluster_isophthalate Dimethyl 4-hydroxyisophthalate dhp This compound receptor Intracellular Receptors dhp->receptor proliferation Cell Proliferation Pathways receptor->proliferation Inhibition apoptosis Apoptosis Pathways receptor->apoptosis Induction cancer Anticancer Effect proliferation->cancer apoptosis->cancer dhip Dimethyl 4-hydroxyisophthalate cox COX Enzymes dhip->cox Potential Inhibition platelet Platelet Aggregation dhip->platelet Inhibition antimicrobial Antimicrobial Effect dhip->antimicrobial anticoagulant Anticoagulant Effect platelet->anticoagulant

Hypothesized signaling pathways for the two isomers.

References

A Comparative Guide to Analytical Methods for Phthalate Ester Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of phthalate esters is of paramount importance in scientific research and the pharmaceutical industry due to their widespread use as plasticizers and their potential as endocrine disruptors. This guide provides a comprehensive comparison of the most prevalent analytical methodologies for phthalate ester detection, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Supported by experimental data, this document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Overview of Analytical Techniques

The determination of phthalate esters in various matrices, from environmental samples to pharmaceutical products, predominantly relies on chromatographic techniques coupled with mass spectrometry.[1] These methods offer the high sensitivity and selectivity required for trace-level analysis. The two most common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Other methods, such as High-Performance Liquid Chromatography (HPLC) with UV or PDA detectors, are also utilized, particularly for less volatile phthalates.[3]

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-MS and LC-MS/MS often hinges on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the specific phthalate esters of interest. The following tables summarize key performance metrics for these techniques based on published experimental data.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for Phthalate Analysis

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS / GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 50 ppb (GC/MS)[2]; 0.5 - 1.0 ng/L (GC-MS/MS)[2]As low as 1 ppb[2]; 0.125 - 5 pg/µL[2]
Limit of Quantification (LOQ) 1.5 - 3.0 ng/L (GC-MS/MS)[2]Routinely in the low ng/L range[2]
Linearity (R²) > 0.998[2]> 0.99 for all analytes[2]
Precision (RSD) < 10%[2]< 15%[2]
Accuracy/Recovery 91.5% - 118.1%[2]70% - 98%[2]; 85% - 115%[2]

Table 2: Performance Data for Specific Phthalates by GC-MS

Phthalate EsterLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Dimethyl phthalate (DMP)0.1 ng[4]-92.0 - 110.0[4]
Diethyl phthalate (DEP)0.1 ng[4]-92.0 - 110.0[4]
Di-n-butyl phthalate (DBP)0.1 ng[4]5 ng/mL[5]92.0 - 110.0[4]
Benzyl butyl phthalate (BBP)0.1 ng[4]-92.0 - 110.0[4]
Di(2-ethylhexyl) phthalate (DEHP)0.5 ng[4]14 ng/mL[5]92.0 - 110.0[4]
Di-n-octyl phthalate (DOP)0.5 ng[4]14 ng/mL[5]92.0 - 110.0[4]

Experimental Protocols

Accurate phthalate analysis necessitates meticulous sample preparation to minimize contamination and extract the analytes of interest effectively.

Sample Preparation

A critical aspect of phthalate analysis is the prevention of contamination, as these compounds are ubiquitous in laboratory environments.[6] All glassware must be scrupulously cleaned, and contact with plastic materials should be avoided.[7] Common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of phthalates from a liquid sample into an immiscible organic solvent.[1]

  • Solid-Phase Extraction (SPE): A technique that uses a solid adsorbent to isolate phthalates from a liquid sample.[1] Cartridges such as C18 and Florisil are commonly used.[8]

  • Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample, and the adsorbed analytes are then thermally desorbed into the chromatograph.[1]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A microextraction technique with high enrichment factors, where a small amount of extraction solvent is dispersed in the aqueous sample.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving salting-out extraction and dispersive solid-phase extraction for cleanup.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalate esters.[3]

  • Extraction: Extract phthalates from the sample matrix using an appropriate method such as LLE or SPE. For solid samples, ultrasonic extraction with a suitable solvent like methanol can be employed.[4]

  • Concentration: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC analysis.[4]

  • GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column (e.g., DB-5MS) to separate the different phthalate esters based on their boiling points and polarity.[9] A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest.[8]

  • MS Detection: The separated compounds are then introduced into the mass spectrometer, where they are ionized (commonly by electron impact) and detected based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is particularly advantageous for the analysis of a wider range of compounds, including those that are less volatile or thermally labile, without the need for derivatization.[11]

  • Extraction: Similar to GC-MS, extract the phthalates from the sample matrix. For liquid samples, a simple dilution or SPE may be sufficient.

  • LC Separation: Inject the extract into an HPLC system. Separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically consisting of an aqueous component and an organic solvent like acetonitrile or methanol.[12]

  • MS/MS Detection: The eluent from the LC column is directed to the tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[11]

Visualization of Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the typical workflows for sample preparation and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_data Data Analysis Sample Sample (e.g., Pharmaceutical, Environmental) Extraction Extraction (LLE, SPE, SPME, etc.) Sample->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract GC Gas Chromatography FinalExtract->GC LC Liquid Chromatography FinalExtract->LC MS Mass Spectrometry GC->MS Data Data Acquisition & Processing MS->Data MSMS Tandem Mass Spectrometry LC->MSMS MSMS->Data Quant Quantification & Reporting Data->Quant

Caption: General workflow for phthalate ester analysis.

sample_preparation_methods Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE SPME Solid-Phase Microextraction Sample->SPME DLLME Dispersive Liquid-Liquid Microextraction Sample->DLLME QuEChERS QuEChERS Sample->QuEChERS Analysis Chromatographic Analysis (GC-MS or LC-MS/MS) LLE->Analysis SPE->Analysis SPME->Analysis DLLME->Analysis QuEChERS->Analysis

Caption: Common sample preparation techniques for phthalate analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the detection and quantification of phthalate esters. GC-MS offers excellent chromatographic resolution, which is particularly beneficial for separating isomeric phthalates.[11] On the other hand, LC-MS/MS provides superior sensitivity and is suitable for a broader range of analytes without the need for derivatization.[11] The choice of the optimal method will depend on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. Careful sample preparation is crucial to ensure accurate and reproducible results, with a strong emphasis on minimizing background contamination.

References

A Comparative Guide to Dimethyl 4-hydroxyphthalate and Dimethyl 4-fluorophthalate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Dimethyl 4-hydroxyphthalate and Dimethyl 4-fluorophthalate, two structurally related phthalate esters of interest to researchers in drug development, materials science, and chemical synthesis. The substitution of a hydroxyl group with a fluorine atom at the 4-position of the phthalate ring significantly alters the physicochemical properties and potential applications of these molecules. This document outlines their structural differences, presents key experimental data in a comparative format, provides detailed experimental protocols for their synthesis and characterization, and visualizes their structural distinctions.

Introduction to the Compounds

This compound is a diester of 4-hydroxyphthalic acid. The presence of the hydroxyl group makes it a versatile intermediate for further chemical modifications and imparts specific biological activities.[1] It is a white to pale yellow crystalline powder.[1]

Dimethyl 4-fluorophthalate is the 4-fluoro analogue of this compound. The substitution of the hydroxyl group with a highly electronegative fluorine atom can enhance chemical stability and alter electronic properties, making it a valuable compound in medicinal chemistry as a potential bioisostere.[1]

Structural Differences

The core structural difference between this compound and Dimethyl 4-fluorophthalate lies in the substituent at the C4 position of the benzene ring.

  • This compound possesses a hydroxyl (-OH) group. This group is a strong activating group in electrophilic aromatic substitution and can act as both a hydrogen bond donor and acceptor. The oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density of the ring.

  • Dimethyl 4-fluorophthalate contains a fluorine (-F) atom. Fluorine is the most electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). However, like the hydroxyl group, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). For halogens, the inductive and resonance effects are often competing.

This fundamental difference in the electronic nature of the C4 substituent leads to significant variations in the molecules' polarity, hydrogen bonding capabilities, and reactivity.

G Structural Comparison cluster_0 This compound cluster_1 Dimethyl 4-fluorophthalate cluster_2 Key Functional Group Difference img_hydroxy img_hydroxy img_fluoro img_fluoro A Hydroxyl (-OH) - Hydrogen bond donor/acceptor - Strong activating group (resonance) B Fluorine (-F) - Hydrogen bond acceptor (weak) - Strong inductive withdrawal (-I) - Weak resonance donation (+M)

Caption: A visual comparison of the chemical structures of this compound and Dimethyl 4-fluorophthalate, highlighting the key functional group difference.

Comparative Data

The following table summarizes the key physicochemical properties of this compound and Dimethyl 4-fluorophthalate.

PropertyThis compoundDimethyl 4-fluorophthalate
CAS Number 22479-95-4[1]Not Available[1]
Molecular Formula C₁₀H₁₀O₅[1]C₁₀H₉FO₄
Molecular Weight 210.18 g/mol [1]212.17 g/mol [1]
Appearance White to pale yellow crystalline powder[1](Predicted) White to off-white solid
LogP (octanol-water) 1.25 - 1.77[1]1.92[1]
Topological Polar Surface Area (TPSA) 66.8 Ų[1]55.4 Ų[1]
Solubility (in water) 2.01 mg/mL[1]1.78 mg/mL[1]

Experimental Protocols

Synthesis

1. Synthesis of this compound

This protocol is based on the well-established Fischer esterification of 4-hydroxyphthalic acid.[1]

  • Materials: 4-hydroxyphthalic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Ethyl acetate, Anhydrous sodium sulfate, Rotary evaporator, Reflux apparatus, Magnetic stirrer.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 4-hydroxyphthalic acid in 100 mL of anhydrous methanol.

    • Carefully add 1 mL of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux and maintain for 6-8 hours.

    • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent to yield the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

2. Synthesis of Dimethyl 4-fluorophthalate

This proposed synthesis is based on the Fischer esterification of 4-fluorophthalic acid, a common method for preparing esters from carboxylic acids.

  • Materials: 4-fluorophthalic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Diethyl ether, Anhydrous magnesium sulfate, Rotary evaporator, Reflux apparatus, Magnetic stirrer.

  • Procedure:

    • Combine 5 g of 4-fluorophthalic acid and 50 mL of anhydrous methanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

    • Slowly add 0.5 mL of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Concentrate the mixture in vacuo to remove most of the methanol.

    • Extract the resulting aqueous solution with diethyl ether (3 x 40 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to afford the crude Dimethyl 4-fluorophthalate.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Comparative Reactivity Study: Alkaline Hydrolysis Kinetics

This protocol outlines an experiment to compare the rate of alkaline hydrolysis of the two compounds, providing insight into the electronic effects of the -OH versus -F substituent on the reactivity of the ester groups.

  • Materials: this compound, Dimethyl 4-fluorophthalate, Sodium hydroxide (standardized solution, e.g., 0.1 M), Ethanol (spectroscopic grade), UV-Vis spectrophotometer, Thermostatted water bath, Quartz cuvettes, Stopwatch.

  • Procedure:

    • Prepare stock solutions of this compound and Dimethyl 4-fluorophthalate in ethanol at a known concentration (e.g., 1 mM).

    • Set the thermostatted water bath to a constant temperature (e.g., 25°C).

    • In a quartz cuvette, mix a known volume of the ester stock solution with a known volume of the standardized sodium hydroxide solution, both pre-equilibrated to the reaction temperature. The final concentrations should be chosen to allow for a measurable reaction rate.

    • Immediately place the cuvette in the UV-Vis spectrophotometer and start recording the absorbance at a wavelength where the product (the corresponding carboxylate) shows a significant change in absorbance compared to the starting ester. This wavelength should be determined beforehand by running full spectra of the reactants and expected products.

    • Record the absorbance at regular time intervals until the reaction is complete.

    • Repeat the experiment for the other compound under identical conditions.

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the hydroxide ion.

    • Compare the second-order rate constants for the two compounds to determine their relative reactivity towards alkaline hydrolysis.

G Alkaline Hydrolysis Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_ester Prepare Ester Stock Solutions (1 mM in Ethanol) mix Mix Ester and NaOH in Cuvette at Constant Temperature prep_ester->mix prep_naoh Prepare Standardized NaOH (0.1 M) prep_naoh->mix measure Record Absorbance vs. Time (UV-Vis Spectrophotometer) mix->measure plot Plot ln(A∞ - At) vs. Time measure->plot calc_kobs Calculate k_obs (from slope) plot->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_kobs->calc_k2 compare Compare Reactivity calc_k2->compare

Caption: A workflow diagram illustrating the key steps in the comparative kinetic study of alkaline hydrolysis.

Conclusion

The substitution of a hydroxyl group with a fluorine atom in the dimethyl phthalate scaffold results in significant changes to the molecule's physicochemical properties. Dimethyl 4-fluorophthalate exhibits increased lipophilicity and a reduced topological polar surface area compared to its hydroxylated counterpart. These differences, driven by the distinct electronic effects of the -OH and -F substituents, are expected to influence their reactivity, biological activity, and potential applications. The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these two interesting compounds in a research setting.

References

Comparative Analysis of Cross-Reactivity in Phthalate Immunoassays with a Focus on Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of chemical compounds widely used as plasticizers, and their ubiquitous presence has led to concerns about their potential endocrine-disrupting effects. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are often employed for high-throughput screening of these compounds in various matrices. A critical parameter in the reliability of such assays is their specificity, as structurally similar phthalates can lead to cross-reactivity, potentially causing an overestimation of the target analyte's concentration.[1] This guide provides a comparative overview of cross-reactivity in phthalate immunoassays.

A Note on Dimethyl 4-hydroxyphthalate

Following a comprehensive review of published scientific literature, no specific experimental data on the cross-reactivity of this compound in existing immunoassays were found. This is likely because the development of immunoassays tends to focus on high-production volume phthalates.[1] this compound is a hydroxylated metabolite of dimethyl phthalate (DMP), and its unique chemical structure, featuring a hydroxyl group, allows for specific biological interactions that may differ from other phthalates.[2]

While direct cross-reactivity data for this compound is unavailable, this guide will use data from an established immunoassay for Dibutyl Phthalate (DBP) as a representative example to illustrate the principles and data presentation for cross-reactivity studies.

Illustrative Cross-Reactivity Data: Dibutyl Phthalate (DBP) Immunoassay

To demonstrate how cross-reactivity is quantified and presented, the following table summarizes data from a one-step incubation ELISA kit developed for the detection of Dibutyl Phthalate (DBP).

CompoundCross-Reactivity (%)
Dibutyl Phthalate (DBP)100
Di-isobutyl Phthalate12.5
Butyl Benzyl Phthalate3.9
Other Phthalates<1

Data sourced from a study on a one-step incubation ELISA kit for DBP.[3]

This table clearly shows that the antibody raised against DBP has a significant affinity for Di-isobutyl Phthalate, a structural isomer, and a lower but still notable affinity for Butyl Benzyl Phthalate. For other tested phthalates, the cross-reactivity was minimal.

Experimental Protocols

A generalized protocol for a competitive ELISA used to determine phthalate concentrations and assess cross-reactivity is outlined below.

Generalized Competitive ELISA Protocol for Phthalate Detection

  • Coating: A microtiter plate is coated with a phthalate-protein conjugate (the coating antigen).

  • Blocking: Remaining protein-binding sites on the plate are blocked using a suitable blocking agent to prevent non-specific binding.

  • Competition: Standards or samples containing the target phthalate are added to the wells. This is immediately followed by the addition of a specific anti-phthalate antibody. The free phthalate in the sample and the phthalate conjugated to the protein on the plate compete for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove any unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the target phthalate in the sample.

Cross-reactivity is determined by running the same assay with a range of concentrations of structurally related compounds. The concentration of each compound that causes a 50% inhibition of the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Phthalate / IC50 of Competing Compound) x 100

Visualizing Experimental Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_workflow Competitive ELISA Workflow plate Microtiter Plate Coated with Phthalate-Protein Conjugate block Blocking Step plate->block sample_ab Add Sample/Standard and Anti-Phthalate Antibody block->sample_ab wash1 Wash Step sample_ab->wash1 sec_ab Add Enzyme-Linked Secondary Antibody wash1->sec_ab wash2 Wash Step sec_ab->wash2 substrate Add Substrate wash2->substrate read Read Absorbance substrate->read

Caption: Workflow of a typical competitive ELISA for phthalate detection.

G Antibody Anti-Phthalate Antibody Target Target Phthalate (e.g., DBP) Antibody->Target High Affinity Binding CrossReactant Structurally Similar Phthalate (e.g., Di-isobutyl Phthalate) Antibody->CrossReactant Lower Affinity Binding (Cross-Reactivity) NoBinding Unrelated Compound Antibody->NoBinding No Significant Binding

Caption: Logical relationship of antibody binding and cross-reactivity.

Alternative Analytical Methods

Given the challenges of cross-reactivity in immunoassays, other analytical methods are often employed for more specific and confirmatory analysis of phthalates.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique that separates compounds based on their chemical properties as they pass through a capillary column. The separated compounds are then ionized and identified based on their unique mass-to-charge ratio. This method provides high specificity and is less prone to interference from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. Detection is often achieved using a mass spectrometer (LC-MS) or a diode-array detector. Like GC-MS, HPLC offers high specificity and can resolve different phthalate isomers and metabolites.

Conclusion

While immunoassays provide a valuable tool for the rapid screening of phthalates, the potential for cross-reactivity necessitates careful validation and consideration of the data. For this compound, a lack of specific immunoassay data means that researchers should rely on more specific analytical methods like GC-MS or HPLC for accurate quantification. The principles and protocols outlined in this guide provide a framework for understanding and evaluating cross-reactivity in the broader context of phthalate analysis.

References

Benchmarking the performance of "Dimethyl 4-hydroxyphthalate" in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dimethyl 4-hydroxyphthalate, benchmarking its potential performance against relevant alternatives in key applications. Due to the limited availability of direct experimental data for this compound, this document synthesizes information on its properties and draws comparisons with structurally similar compounds to provide a valuable resource for research and development.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physicochemical properties of this compound and its analogues is crucial for predicting their behavior in various applications. The following table summarizes key parameters for this compound and several alternatives.

PropertyThis compoundDiethyl 4-hydroxyphthalateDiisopropyl 4-hydroxyphthalateDimethyl 4-fluorophthalateDimethyl 4-hydroxyisophthalate
CAS Number 22479-95-4[1]64139-21-5[1]Not AvailableNot Available5985-24-0[2][3]
Molecular Formula C₁₀H₁₀O₅[1]C₁₂H₁₄O₅[1]C₁₄H₁₈O₅[1]C₁₀H₉FO₄C₁₀H₁₀O₅[2][3]
Molecular Weight ( g/mol ) 210.18238.24266.29212.17210.18[2][3]
Key Structural Difference from this compound -Ethyl esters instead of methyl esters[1]Isopropyl esters instead of methyl esters[1]Fluorine at position 4 instead of hydroxylIsomer with carboxyl groups at positions 1 and 3
Predicted Impact on Properties -Increased lipophilicity and slower hydrolysis[1]Bulkier ester groups, potentially affecting polymer compatibility and degradation rates[1]Altered electronic properties and metabolic stabilityDifferent spatial arrangement affecting receptor binding and crystallinity

Application I: Potential as an Anticancer Agent

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or alternative compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve a range of final concentrations.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Application II: Performance as a Plasticizer in PVC

Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC). The performance of a plasticizer is evaluated based on several key parameters, including its effect on the mechanical properties and thermal stability of the PVC blend.

Comparative Performance Data of Phthalate Alternatives in PVC

The following table presents a comparison of the typical performance of different phthalate plasticizers in PVC. While specific data for this compound is not available, this table provides a benchmark based on common alternatives.

Performance MetricDioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)Di(2-propylheptyl) phthalate (DPHP)
Plasticizer Concentration (phr) 505059
Tensile Strength (MPa) ~15-25[4][5]~15-25~20-28
Elongation at Break (%) ~300-400[4][5]~300-400~350-450
Thermal Stability (Weight Loss % after 24h at 100°C) ~1.5-2.5~1.0-2.0~0.5-1.5[6]
Experimental Protocol: Evaluation of Plasticizer Performance in PVC

Materials:

  • PVC resin

  • Plasticizer (e.g., this compound)

  • Thermal stabilizer

  • Two-roll mill

  • Hydraulic press

  • Universal testing machine

  • Thermogravimetric analyzer (TGA)

Procedure:

  • Compounding: Mix the PVC resin, plasticizer, and thermal stabilizer in a high-speed mixer to ensure uniform distribution.

  • Milling and Pressing: Process the compound on a two-roll mill at a specified temperature (e.g., 160-180°C) to form a homogenous sheet. Press the milled sheet in a hydraulic press to obtain samples of a defined thickness.

  • Mechanical Testing: Cut the pressed sheets into dumbbell-shaped specimens. Use a universal testing machine to measure the tensile strength and elongation at break according to standard methods (e.g., ASTM D638).

  • Thermal Stability Testing: Use a thermogravimetric analyzer (TGA) to determine the onset of thermal degradation of the plasticized PVC. Heat a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

Plasticizer_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing A Mix PVC, Plasticizer, and Stabilizer B Process on Two-Roll Mill A->B C Press into Sheets B->C D Tensile Strength & Elongation (Universal Testing Machine) C->D E Thermal Stability (TGA) C->E

Figure 2: Workflow for evaluating plasticizer performance in PVC.

Signaling Pathway Involvement: A Hypothetical Perspective

Direct evidence for the involvement of this compound in specific signaling pathways is limited. However, based on the known biological activities of other phthalates and phenolic compounds, it is plausible that it could interact with nuclear receptors or modulate pathways involved in cellular stress and metabolism. For instance, some phthalates have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Hypothetical_Signaling_Pathway cluster_input External Stimulus cluster_cellular Cellular Response D4HP This compound NR Nuclear Receptor (e.g., PPAR) D4HP->NR Gene Target Gene Expression NR->Gene Metabolism Alteration in Metabolism Gene->Metabolism Proliferation Modulation of Cell Proliferation Gene->Proliferation

Figure 3: Hypothetical signaling pathway for this compound.

Synthesis of this compound and Alternatives

The synthesis of this compound and its dialkyl alternatives is typically achieved through Fischer esterification of the corresponding phthalic acid or anhydride with the appropriate alcohol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

Materials:

  • 4-Hydroxyphthalic acid (or phthalic anhydride for non-hydroxylated analogues)

  • Methanol (or other alcohol, e.g., ethanol, isopropanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphthalic acid in an excess of the corresponding alcohol (e.g., methanol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Fischer_Esterification A Reactants: 4-Hydroxyphthalic Acid + Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux B->C D Neutralization & Extraction C->D E Purification D->E F Product: This compound E->F

Figure 4: General workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of Dimethyl 4-Hydroxyphthalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of dimethyl 4-hydroxyphthalate, ensuring the safety of laboratory personnel and adherence to environmental regulations. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must not be disposed of in regular trash or down the sewer system without explicit authorization.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment must be worn when handling this chemical for disposal.

Table 1: Hazard and Safety Summary for this compound

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant[2][3]Impervious gloves, lab coat, long pants, and closed-toe shoes.
Serious Eye Irritant[2][3]Tightly fitting safety goggles with side-shields.[4]
Potential Respiratory Irritant[2]Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4]
Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, should be managed through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[1][5]

Step 1: Waste Identification and Segregation

  • Identify and Classify: Clearly identify the waste as this compound. Do not mix it with other chemical waste unless explicitly permitted by your EHS department. Incompatible chemicals can react violently or produce flammable or toxic gases.[6]

  • Segregate: Store waste this compound separately from incompatible materials. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[6]

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container:

    • Use a sturdy, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container has a secure, tight-fitting cap to prevent leaks or evaporation.[7]

  • Properly Label the Container:

    • Attach a hazardous waste tag provided by your EHS department.[1]

    • The label must include the following information:

      • The words "Hazardous Waste".[1][6]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

      • The quantity of waste in the container.

      • The date of waste generation (the date the first drop of waste entered the container).[1]

      • The location of origin (e.g., building and room number).[1]

      • The Principal Investigator's name and contact information.[1]

      • Checkmarked hazard pictograms indicating its irritant nature.[1]

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][8] This area should be near the point of generation and under the direct supervision of laboratory personnel.[8]

  • Storage Limits: Do not exceed the storage limits for hazardous waste in your laboratory, which is typically 55 gallons, or one quart for acutely hazardous waste.[5]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[8]

    • Place the container in secondary containment to prevent spills from reaching drains.[8]

Step 4: Arranging for Disposal

  • Request a Pickup: Once the container is full (or within the time limits set by your institution, often 90 to 180 days), request a waste pickup from your EHS department or designated hazardous waste contractor.[7][8]

  • Documentation: Complete any necessary forms required by your institution for waste disposal, providing a complete list of the chemicals in the container.[1]

Accidental Spill and Emergency Procedures

In the event of a spill, take the following steps:

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Personal Protection: Before cleaning up a small spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment and Cleanup:

    • Prevent the spill from spreading or entering drains.

    • Use an absorbent material to clean up the spill.

    • Collect the spilled chemical and the absorbent material and place them in a designated hazardous waste container.[5]

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Dimethyl 4-hydroxyphthalate Waste identify Identify Waste & Assess Hazards start->identify ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat identify->ppe spill Accidental Spill? identify->spill container Select Compatible, Leak-Proof Container ppe->container label Label with 'Hazardous Waste' Tag: - Full Chemical Name - Date - PI Information - Hazards container->label store Store in Designated Satellite Accumulation Area label->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end End: Proper Disposal request_pickup->end spill->ppe No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->container

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.